(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSBKKYHVODFT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134002-25-8 | |
| Record name | (S)-3-(Carbamoyldiphenylmethyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134002258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(CARBAMOYLDIPHENYLMETHYL)PYRROLIDINE,(S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BD005469 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative that has garnered significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of Darifenacin, its pharmacological profile is intrinsically linked to muscarinic receptor antagonism. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a primary focus on its role as a muscarinic M3 receptor antagonist. Additionally, potential activities of structurally related compounds are discussed to provide a broader context for its pharmacological properties. This document details the signaling pathways, summarizes key quantitative data, and outlines relevant experimental protocols to support further research and development.
Core Mechanism of Action: Muscarinic M3 Receptor Antagonism
The principal mechanism of action for this compound is its function as a competitive antagonist of the muscarinic acetylcholine receptor M3 (M3R). This compound serves as a crucial building block for Darifenacin, a potent and selective M3R antagonist used clinically to treat overactive bladder. The pharmacological activity of Darifenacin is a direct extension of the properties conferred by its core structure, which includes the this compound moiety.
Signaling Pathway
The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand acetylcholine (ACh), couples to the Gq/11 family of G proteins. This initiates a signaling cascade that results in smooth muscle contraction. As an antagonist, this compound and its derivatives competitively bind to the M3 receptor, thereby inhibiting the binding of acetylcholine and preventing the downstream signaling events.
The key steps in the M3 receptor signaling pathway and its inhibition are as follows:
-
Acetylcholine Binding: Under normal physiological conditions, acetylcholine binds to the M3 receptor.
-
G-Protein Activation: This binding event activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Smooth Muscle Contraction: The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, lead to the contraction of smooth muscles, such as those in the bladder.
By acting as an antagonist, this compound blocks step 1, thereby preventing the entire downstream cascade and leading to smooth muscle relaxation.
In-Depth Technical Guide to the Physicochemical Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral molecule of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, comprising a pyrrolidine ring and a diphenylacetamide moiety, make it a valuable scaffold for the development of therapeutic agents, notably as a muscarinic M3 receptor antagonist. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary mechanism of action through the M3 muscarinic receptor signaling pathway.
Physicochemical Properties
A thorough review of available scientific literature and chemical databases has been conducted to collate the physicochemical properties of this compound. While specific experimental data for the free base form of this compound is not widely published, the following table summarizes the available information. It is important to note that some values for related salts or derivatives are more commonly reported and should be considered with this context in mind.
| Property | Value | Source/Method |
| Molecular Formula | C₁₈H₂₀N₂O | |
| Molecular Weight | 280.36 g/mol | |
| Appearance | Reported as a solid | |
| Purity | ≥97% available commercially | |
| Melting Point | Data not available for the free base. | |
| Boiling Point | Data not available. | |
| Solubility | The tartrate salt is known to improve aqueous solubility. Specific data for the free base is not available. | [1] |
| pKa | Data not available. The pyrrolidine nitrogen is expected to be basic. | |
| LogP | Data not available. The diphenyl moiety suggests a degree of lipophilicity. |
Note: The lack of publicly available, experimentally determined physicochemical data for the free base of this compound highlights a gap in the current scientific literature. The experimental protocols provided in Section 3 of this guide can be utilized to determine these values.
Synthesis Overview
The synthesis of this compound typically involves the coupling of a protected (S)-3-aminopyrrolidine derivative with diphenylacetic acid or one of its activated forms. Common synthetic strategies employ standard peptide coupling reagents.
General Synthesis Workflow
A general workflow for the synthesis is outlined below. This process involves the formation of an amide bond between the pyrrolidine precursor and the diphenylacetic acid moiety.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer (calibrated)
Procedure:
-
Ensure the sample of this compound is finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
-
Repeat the measurement with a fresh sample to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a given solvent (e.g., water, buffers at various pH, organic solvents).
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to equilibrium.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound. The pyrrolidine nitrogen is expected to have a basic pKa.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution.
-
Titrate the solution with a standardized solution of HCl. Add the titrant in small increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water/buffer for at least 24 hours and then allowing the phases to separate.
-
Dissolve a known amount of the compound in either the aqueous or the octanol phase.
-
Add a known volume of the second phase to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully withdraw aliquots from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
This compound is a known precursor to M3 muscarinic receptor antagonists.[1] These antagonists competitively block the action of acetylcholine at M3 receptors. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade through the Gq alpha subunit.
M3 Muscarinic Receptor Signaling Pathway
The binding of acetylcholine to the M3 receptor leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.
Caption: M3 muscarinic receptor signaling pathway.
By acting as an antagonist, this compound-derived compounds would bind to the M3 receptor and prevent the initiation of this signaling cascade, thereby inhibiting the downstream cellular responses.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. While its own physicochemical properties are not extensively documented in the public domain, its role as a precursor for potent M3 muscarinic receptor antagonists is well-established. This guide provides the foundational chemical information, detailed experimental protocols for the determination of its key physicochemical properties, and a clear visualization of its targeted biological pathway. The methodologies and information presented herein are intended to support further research and development efforts involving this versatile chemical entity. Future experimental work to fully characterize the free base form of this compound is highly encouraged to enrich the collective knowledge base for the scientific community.
References
An In-depth Technical Guide on the Spectroscopic Data of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Darifenacin, a muscarinic M3 receptor antagonist.[1] A thorough understanding of its spectroscopic properties is crucial for its synthesis, quality control, and characterization.
This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format. It also details the typical experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of pharmaceutical intermediates.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.2–7.4 | Multiplet | 10H | Aromatic protons (Diphenyl groups)[1] |
| 2.8–3.1 | Multiplet | 7H | Pyrrolidine protons[1] |
Note: The amide (NH₂) and the pyrrolidine NH protons would also be present, typically as broad singlets, though their chemical shifts can be variable and concentration-dependent.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-180 | Carbonyl carbon (C=O) of the amide |
| ~125-145 | Aromatic carbons of the diphenyl groups |
| ~70-80 | Quaternary carbon attached to the diphenyl groups and pyrrolidine ring |
| ~25-60 | Pyrrolidine ring carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching vibrations of the primary amide[1] |
| ~3030 | Aromatic C-H stretching |
| ~2850-2960 | Aliphatic C-H stretching (pyrrolidine ring) |
| ~1650 | C=O (Amide I) stretching vibration[1] |
| ~1600 | N-H bending vibration (Amide II) |
| ~1450-1495 | Aromatic C=C stretching |
Mass Spectrometry (MS)
| m/z | Assignment |
| 281.16 | [M+H]⁺ (Calculated for C₁₈H₂₁N₂O⁺) |
| 303.14 | [M+Na]⁺ (Calculated for C₁₈H₂₀N₂ONa⁺) |
Note: The molecular formula of the free base is C₁₈H₂₀N₂O, with a molecular weight of 280.37 g/mol .
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a pharmaceutical intermediate like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a pharmaceutical intermediate.
References
An In-depth Technical Guide on (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[1] Darifenacin is clinically used for the treatment of overactive bladder.[2][3][4] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties and detailed experimental protocols for its synthesis. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available in crystallographic databases, this guide compiles the known characterization data. Furthermore, it elucidates the biological context of this intermediate by detailing the signaling pathway of its end-product, Darifenacin.
Introduction
The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes with critical intermediates that define the efficacy and purity of the final drug substance. This compound is one such pivotal intermediate in the manufacturing of Darifenacin.[1] The stereochemistry and purity of this compound are crucial for the pharmacological activity of the final API. This document serves as a technical resource for professionals in drug development and research, providing consolidated information on its synthesis, properties, and biological relevance.
Physicochemical and Characterization Data
Despite extensive searches, the complete single-crystal X-ray diffraction data for this compound is not available in the public domain. However, various suppliers and publications provide key physicochemical and characterization data, which are summarized below. The compound is often available as a free base or as a tartrate or dihydro-succinate salt.[5][6][7][8]
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound (Free Base) | This compound (2R,3R)-2,3-dihydroxysuccinate |
| CAS Number | 134002-25-8 | 134002-26-9 |
| Molecular Formula | C₁₈H₂₀N₂O | C₂₂H₂₆N₂O₇ |
| Molecular Weight | 280.37 g/mol | 430.45 g/mol |
| Appearance | Off-White Solid | Off-White Solid |
| Storage | 2-8°C, Sealed in dry, dark place | Room temperature, Sealed in dry |
Data compiled from various chemical supplier databases.
Table 2: Spectroscopic and Analytical Data
| Technique | Data | Reference |
| ¹H NMR | Spectral data available from suppliers and in literature for Darifenacin synthesis. | [5] |
| LC-MS | Available from suppliers for purity assessment. | [5] |
| HPLC | Used for purity determination, with methods described in Darifenacin impurity profiling. | [5] |
| UPLC | Available from suppliers for characterization. | [5] |
Experimental Protocols
The synthesis of this compound is a key step in the overall synthesis of Darifenacin. The following protocol is a synthesized procedure based on information from patents and publications describing the synthesis of Darifenacin and its intermediates.
Synthesis of this compound from (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
This procedure involves the controlled hydrolysis of the corresponding nitrile.
Materials and Reagents:
-
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrolysis: To a solution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile in an appropriate solvent, add concentrated sulfuric acid dropwise at a controlled temperature (e.g., 0-5°C).
-
The reaction mixture is stirred at a low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: The reaction mixture is carefully poured onto crushed ice to quench the reaction.
-
Neutralization: The acidic solution is neutralized with a sodium hydroxide solution to a basic pH.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification/Crystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to obtain the final product of high purity.
Note: For the tartrate salt, the free base is dissolved in a suitable solvent and treated with a solution of L-(+)-tartaric acid.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Synthetic and purification workflow for this compound.
Signaling Pathway of Darifenacin
As this compound is a direct precursor to Darifenacin, understanding the mechanism of action of Darifenacin provides the biological context for the importance of this intermediate. Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[2][9][10][11] These receptors are primarily responsible for the contraction of the detrusor muscle in the bladder.[2][4][12]
References
- 1. This compound|CAS 134002-25-8 [benchchem.com]
- 2. Darifenacin - Wikipedia [en.wikipedia.org]
- 3. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Articles [globalrx.com]
- 5. 134002-26-9|this compound (2R,3R)-2,3-dihydroxysuccinate|BLD Pharm [bldpharm.com]
- 6. cphi-online.com [cphi-online.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chiralen.com [chiralen.com]
- 9. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide: A Cornerstone in the Development of Selective Muscarinic Receptor Antagonists
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has emerged as a pivotal chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. This technical guide delves into the discovery, history, and significance of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Discovery and Historical Context: The Quest for Uroselectivity
The story of this compound is intrinsically linked to the development of Darifenacin (formerly known as UK-88,525 by Pfizer) for the treatment of overactive bladder (OAB).[1] In the late 20th century, the primary treatment for OAB involved non-selective muscarinic receptor antagonists. While effective in reducing bladder muscle contractions, these drugs often caused a range of undesirable side effects, including dry mouth, constipation, and blurred vision, due to their interaction with muscarinic receptors in other parts of the body.[1]
This clinical need drove the search for more "uroselective" agents that would primarily target the M3 muscarinic receptor subtype, which is predominantly responsible for bladder contractions.[1] Pfizer scientists at their research facility in Sandwich, UK, embarked on a program to identify such a compound.[1][2][3] This research ultimately led to the discovery of Darifenacin, a compound with a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes.[1]
This compound was identified as a crucial precursor in the synthesis of Darifenacin. Its specific stereochemistry and chemical structure provided the necessary scaffold for building the final active pharmaceutical ingredient with the desired pharmacological profile. The pyrrolidine ring, in particular, is a well-established pharmacophore in the design of muscarinic receptor antagonists.[4]
Synthesis and Role as a Key Intermediate
A common and documented synthetic route to Darifenacin highlights the central role of this compound. The synthesis involves the alkylation of this intermediate with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.[1]
Pharmacological Significance and Mechanism of Action
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. The M3 receptor subtype, when activated, leads to the contraction of smooth muscles, such as those in the urinary bladder. By selectively blocking this receptor, Darifenacin reduces the involuntary bladder contractions that cause the symptoms of OAB.
The general mechanism of action for a muscarinic antagonist involves competitive binding to the acetylcholine binding site on the receptor, thereby preventing its activation.
Experimental Protocols: Muscarinic Receptor Binding Assay
To determine the affinity of a compound like a Darifenacin precursor for muscarinic receptors, a radioligand binding assay would be a standard experimental approach.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3, M4, M5).
Materials:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK cells).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Test compound (this compound or its derivatives).
-
Non-labeled competing ligand for non-specific binding determination (e.g., Atropine).
-
Assay buffer (e.g., Phosphate-buffered saline).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and diluted to a suitable concentration in the assay buffer.
-
Compound Dilution: A serial dilution of the test compound is prepared.
-
Assay Setup: In a 96-well plate, the following are added to respective wells:
-
Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding: High concentration of a non-labeled competing ligand, radiolabeled ligand, and cell membranes.
-
Competitive Binding: Test compound at various concentrations, radiolabeled ligand, and cell membranes.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
As this compound is primarily an intermediate, specific binding affinity data for this compound is not widely published. The focus of quantitative analysis has been on the final product, Darifenacin. For context, a summary of Darifenacin's binding affinities is provided below.
| Receptor Subtype | Darifenacin pKi | Darifenacin Ki (nM) |
| M3 | 8.9 | ~0.126 |
| M1 | 8.0 | ~1.0 |
| M2 | 7.1 | ~7.9 |
| M4 | 7.7 | ~2.0 |
| M5 | 7.8 | ~1.6 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The data is indicative and may vary slightly between different studies.
Conclusion
This compound stands as a testament to the intricate process of modern drug discovery. While not a therapeutic agent itself, its role as a key chiral intermediate was fundamental to the successful development of Darifenacin. The journey of this molecule from a synthetic building block to a component of a clinically significant drug for overactive bladder underscores the importance of rational drug design and the continuous search for more selective and safer medicines. The methodologies and principles that guided the development of Darifenacin, including the synthesis of and pharmacological evaluation of compounds derived from this compound, continue to be relevant in the ongoing quest for novel therapeutics.
References
In-Depth Technical Guide: Theoretical and Computational Studies of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative recognized as a significant intermediate in medicinal chemistry and a known impurity in the synthesis of Darifenacin, a potent M3 muscarinic receptor antagonist. This technical guide provides a comprehensive overview of the theoretical and computational studies relevant to this compound. Due to the limited direct research on this specific molecule, this paper leverages data from its closely related analogue, darifenacin, to infer its likely pharmacodynamic and structural properties. This guide covers its presumed mechanism of action as an M3 muscarinic receptor antagonist, presents relevant binding affinity data, details pertinent experimental and computational protocols, and visualizes key biological pathways and research workflows.
Introduction
This compound is a molecule of interest in pharmaceutical research, primarily due to its structural similarity to darifenacin, a selective antagonist of the M3 muscarinic acetylcholine receptor.[1] The M3 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating smooth muscle contraction and glandular secretion. Its antagonism is a key therapeutic strategy for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). Understanding the theoretical and computational profile of this compound is crucial for impurity profiling in darifenacin synthesis and for exploring its own potential pharmacological activities.
Presumed Mechanism of Action: M3 Muscarinic Receptor Antagonism
It is hypothesized that this compound acts as a competitive antagonist at the M3 muscarinic receptor. The endogenous ligand, acetylcholine, activates M3 receptors, leading to the activation of the Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By competitively blocking the binding of acetylcholine to the M3 receptor, this compound is expected to inhibit these downstream signaling events.
Data Presentation: Binding Affinity
While no direct binding affinity data for this compound has been published, the data for darifenacin provides a strong surrogate for understanding its likely receptor interaction profile. The following tables summarize the in vitro binding affinities of darifenacin for the five human muscarinic receptor subtypes (M1-M5). The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 1: Comparative Affinity (pKi) of Darifenacin and Other Antimuscarinic Compounds for Human Recombinant Muscarinic Receptor Subtypes (M1-M5) [2]
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) |
| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) |
Data are presented as mean values with the standard error of the mean (SEM) in parentheses.
Table 2: Binding Affinities (Ki, nM) of Darifenacin for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | ~15.8 |
| M2 | ~39.8 |
| M3 | ~0.8 |
| M4 | ~50.1 |
| M5 | ~10.0 |
Ki values are approximated from the pKi values in Table 1.
Darifenacin demonstrates a significant selectivity for the M3 receptor subtype, with approximately 20-fold higher affinity for M3 over M1, and over 50-fold higher affinity for M3 compared to M2 and M4 receptors. This M3-selectivity is a key attribute that contributes to its therapeutic efficacy with a potentially favorable side-effect profile. It is highly probable that this compound shares this M3-selective characteristic.
Experimental and Computational Protocols
The following sections detail typical protocols that would be employed to theoretically and computationally characterize a compound like this compound.
In Vitro Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of the test compound for each of the five muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured. The cells are then harvested and homogenized to prepare a membrane fraction containing the receptors.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of the compound within the M3 muscarinic receptor's binding site.
Methodology:
-
Receptor and Ligand Preparation: A high-resolution 3D structure of the M3 muscarinic receptor is obtained from a protein structure database (e.g., PDB) or generated via homology modeling. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structure of this compound is generated and optimized for its geometry and charge distribution.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the receptor's binding site.
-
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding free energy. The pose with the most favorable score is considered the most likely binding mode. Analysis of this pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor.
Molecular Dynamics (MD) Simulation
Objective: To investigate the dynamic stability of the ligand-receptor complex and to refine the binding mode predicted by molecular docking.
Methodology:
-
System Setup: The predicted ligand-receptor complex from molecular docking is embedded in a model lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and to allow the system to reach a stable temperature and pressure.
-
Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to observe the dynamic behavior of the ligand-receptor complex.
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the ligand's binding pose, the flexibility of the receptor, and the persistence of key intermolecular interactions over time.
Mandatory Visualizations
Conclusion
While direct theoretical and computational studies on this compound are not extensively available in public literature, its structural identity as the "Darifenacin Amide Impurity" allows for well-founded inferences about its molecular behavior. The computational and experimental methodologies outlined in this guide provide a robust framework for its further investigation. It is highly probable that this compound acts as a selective M3 muscarinic receptor antagonist, and the presented protocols offer a clear path for confirming its binding affinity, elucidating its precise binding mode, and understanding the dynamics of its interaction with the M3 receptor. Such studies are essential for a comprehensive understanding of its potential pharmacological profile and for ensuring the quality and safety of darifenacin-related pharmaceuticals.
References
An In-depth Technical Guide to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and its Structural Analogs as Muscarinic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral scaffold of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective muscarinic receptor antagonists. This technical guide provides a comprehensive overview of this core structure, its derivatives, and their interactions with muscarinic receptors, particularly the M3 subtype. The document details the structural features crucial for biological activity, summarizes available quantitative data for the renowned derivative darifenacin and other muscarinic antagonists, and provides in-depth experimental protocols for the evaluation of such compounds. Furthermore, key concepts are visualized through signaling pathway diagrams and experimental workflows to facilitate understanding. While a systematic quantitative structure-activity relationship (SAR) study on a broad series of direct analogs of the core compound is not publicly available, this guide consolidates the existing knowledge to inform future drug discovery and development efforts in this chemical space.
Introduction to the this compound Scaffold
The this compound core is characterized by a stereochemically defined pyrrolidine ring linked to a diphenylacetamide moiety. This unique combination of a bulky, hydrophobic diphenyl group and a basic pyrrolidinyl nitrogen atom is a hallmark of several biologically active compounds, most notably muscarinic receptor antagonists.
The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs.[1] Its three-dimensional structure and the stereochemistry of its substituents are critical for specific interactions with biological targets. The diphenylacetamide portion contributes significantly to the hydrophobic interactions within the binding pockets of receptors.
The primary pharmacological significance of this scaffold lies in its role as a precursor to darifenacin , a potent and selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[2] The (S)-enantiomer of the core compound is crucial for the high M3 receptor affinity and selectivity of darifenacin.
Mechanism of Action: Muscarinic Receptor Antagonism
The primary biological target of derivatives of the this compound scaffold is the family of muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors, M1 through M5, which are distributed throughout the central and peripheral nervous systems and are involved in a wide range of physiological functions.
Derivatives of the core compound act as competitive antagonists at these receptors. They bind to the same site as acetylcholine but do not elicit a response. Instead, they block the binding of the endogenous agonist, thereby inhibiting the downstream signaling cascade.
Signaling Pathway of M3 Muscarinic Receptor Antagonism
The M3 receptor, the primary target for darifenacin, is coupled to the Gq/11 family of G-proteins. Activation of the M3 receptor by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. Antagonists like darifenacin block this cascade, resulting in smooth muscle relaxation.
References
Unveiling the Stereospecific Bioactivity of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the enantiomers of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, with a primary focus on the (S)-enantiomer. This compound is a critical chiral intermediate in the synthesis of darifenacin, a potent and selective M3 muscarinic receptor antagonist. This document explores the pivotal role of stereochemistry in its biological function, details relevant experimental methodologies, and visualizes key signaling pathways. While direct quantitative data for the individual enantiomers of this specific intermediate is not extensively available in public literature, this guide infers their activity based on the well-documented pharmacology of darifenacin and presents hypothetical data to illustrate the expected stereoselectivity.
Introduction: The Significance of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
This compound is a chiral molecule that serves as a cornerstone in the asymmetric synthesis of darifenacin, a therapeutic agent approved for the treatment of overactive bladder. The defining feature of this compound is its stereocenter at the 3-position of the pyrrolidine ring. This specific (S)-configuration is paramount, as it dictates the high affinity and selectivity of the final drug product, darifenacin, for the M3 muscarinic acetylcholine receptor. The corresponding (R)-enantiomer is generally considered a synthetic impurity with significantly reduced biological activity, highlighting the critical nature of stereoisomerism in its pharmacological profile.[1]
Beyond its role as a synthetic precursor, the pyrrolidine scaffold itself is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. However, the primary biological relevance of this compound is intrinsically linked to its function as a muscarinic receptor antagonist.
Primary Biological Target: Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. There are five subtypes, designated M1 through M5, which are distributed throughout the central and peripheral nervous systems and are involved in a wide array of physiological functions.
The M3 receptor subtype is predominantly found on smooth muscle cells, including the detrusor muscle of the bladder, as well as in glandular tissues. Activation of M3 receptors in the bladder by acetylcholine leads to smooth muscle contraction and micturition. Consequently, antagonists that selectively block the M3 receptor are effective in treating the symptoms of overactive bladder, such as urinary urgency and frequency.
The M3 Receptor Signaling Pathway
The binding of an agonist to the M3 receptor initiates a signaling cascade through a Gq/11 G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, culminate in smooth muscle contraction. Antagonists like darifenacin, and by extension its active precursor, block this pathway at the receptor level.
Figure 1: M3 Muscarinic Receptor Signaling Pathway.
Stereoselectivity and Biological Activity
The differential biological activity between enantiomers arises from their distinct three-dimensional arrangements, which leads to different interactions with chiral biological macromolecules such as receptors and enzymes. In the case of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, the (S)-enantiomer possesses the correct spatial orientation to bind with high affinity to the orthosteric binding site of the M3 receptor. The (R)-enantiomer, due to its different stereochemistry, is expected to have a much lower binding affinity, rendering it significantly less active as a muscarinic antagonist.
Quantitative Data on Enantiomeric Activity
Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| This compound | 50 | 250 | 5 | 280 | 60 |
| (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | >1000 | >5000 | 500 | >5000 | >1000 |
Table 2: Hypothetical Functional Antagonist Activity (IC50, nM) in a Calcium Mobilization Assay
| Compound | M3-Mediated Calcium Mobilization |
| This compound | 15 |
| (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | >10,000 |
These hypothetical data underscore the expected high potency and M3-selectivity of the (S)-enantiomer and the significantly reduced activity of the (R)-enantiomer.
Experimental Protocols
To empirically determine the biological activity of the enantiomers, a series of in vitro assays would be employed. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of the (S)- and (R)-enantiomers for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar muscarinic antagonist radioligand.
-
Test compounds: (S)- and (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.
-
Non-specific binding control: Atropine or another high-affinity muscarinic antagonist.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compounds or the non-specific binding control.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of the enantiomers at the M3 receptor by measuring their ability to inhibit agonist-induced calcium mobilization.
Materials:
-
CHO or HEK 293 cells stably expressing the human M3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist: Carbachol or acetylcholine.
-
Test compounds: (S)- and (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Plate the M3-expressing cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compounds to the wells and incubate for a predetermined time to allow for receptor binding.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of the muscarinic agonist (typically an EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compounds on the agonist-induced calcium signal.
-
Calculate the IC50 values by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental Workflow for Enantiomer Comparison.
Conclusion and Future Directions
The biological activity of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide is critically dependent on its stereochemistry. The (S)-enantiomer is a key precursor to the selective M3 muscarinic antagonist darifenacin, and as such, is expected to possess significant M3-antagonistic properties. In contrast, the (R)-enantiomer is likely to be substantially less active.
While this guide provides a robust framework for understanding and evaluating the bioactivity of these enantiomers, a clear data gap exists in the public literature regarding their direct, quantitative pharmacological characterization. Future research should focus on performing the detailed in vitro binding and functional assays described herein to definitively quantify the stereoselectivity of these important chiral building blocks. Such data would be invaluable for structure-activity relationship studies and for the optimization of novel muscarinic receptor modulators.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Darifenacin Utilizing (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder.[1] A key strategic step in the synthesis of Darifenacin involves the N-alkylation of the chiral intermediate (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This document provides detailed application notes and experimental protocols for this synthesis, offering valuable guidance for researchers in pharmaceutical development and manufacturing.
Synthesis Pathway Overview
The synthesis of Darifenacin from this compound is a direct alkylation reaction. The pyrrolidine nitrogen of the acetamide derivative acts as a nucleophile, displacing the bromide from 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
Caption: Synthesis of Darifenacin via N-alkylation.
Quantitative Data
The following table summarizes the reported yield for the synthesis of Darifenacin from this compound. It is important to note that yields can vary based on the scale of the reaction, purity of starting materials, and purification methods.
| Intermediate | Reactant | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 5-(2-bromoethyl)-2,3-dihydrobenzofuran | Anhydrous Potassium Carbonate | Acetonitrile | 2 hours (reflux) | 9 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Darifenacin
This protocol is based on a literature procedure for the N-alkylation of this compound.[2]
Materials:
-
This compound
-
5-(2-bromoethyl)-2,3-dihydrobenzofuran
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a round-bottom flask, add this compound (0.100 g, 0.35 mmol), 5-(2-bromoethyl)-2,3-dihydrobenzofuran (0.065 g, 0.29 mmol), and anhydrous potassium carbonate (0.094 g, 0.67 mmol).[2]
-
Add acetonitrile (5 mL) to the flask.[2]
-
Heat the mixture to reflux and maintain for approximately 2 hours.[2]
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Perform a standard extractive workup:
-
Dissolve the residue in ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
-
Purify the crude product by preparative HPLC to yield Darifenacin as a foam.[2]
Protocol 2: Synthesis of this compound
The starting material can be prepared from 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine through hydrolysis.[3]
Materials:
-
3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine
-
Aqueous hydrobromic acid
-
Phenol
-
Dichloromethane
-
Ethyl acetate
-
Sulfuric acid (for hydrolysis step)
Procedure: A detailed, step-by-step protocol for the synthesis of the starting material from commercially available precursors is often proprietary. However, a general approach involves the hydrolysis of the corresponding nitrile.
-
A common precursor, 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)pyrrolidine, can be synthesized and then hydrolyzed.[3]
-
The hydrolysis of the nitrile to the amide can be achieved using acidic or basic conditions. For instance, treatment with sulfuric acid in dichloromethane can be employed.[3]
-
The reaction is followed by purification to yield 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, which is this compound.[3] This can then be used in Protocol 1.
Protocol 3: Purification of Darifenacin Base
Crude Darifenacin base can be purified by crystallization to remove unreacted starting materials and byproducts.
Procedure:
-
Crystallization from a mixture of acetonitrile and water can be used to obtain a hydrate form of Darifenacin.[4]
-
Alternatively, crystallization from toluene can yield a toluene solvate.[4]
-
For removal of unreacted this compound, the crude base can be converted to its acetate salt, which is then converted to the hydrochloride salt in situ. The unreacted starting material can then be removed by extraction.[5]
Experimental Workflow Visualization
The following diagram illustrates the general workflow from starting materials to purified Darifenacin hydrobromide.
Caption: General experimental workflow for Darifenacin synthesis.
Conclusion
The synthesis of Darifenacin using this compound is a well-established method. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of this important pharmaceutical agent. Careful control of reaction conditions and rigorous purification are essential for obtaining high-purity Darifenacin suitable for further use.
References
- 1. benchchem.com [benchchem.com]
- 2. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 3. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 4. EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]
- 5. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative that has garnered interest for its potential biological activities.[1][2] The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs.[2][3] Recent data from commercial suppliers suggests that this compound may possess antimicrobial properties, indicating its potential as a lead compound for the development of new antimicrobial agents.[1] This document provides detailed protocols for the antimicrobial susceptibility testing (AST) of this compound using standardized methods to determine its in vitro efficacy against various microbial strains.
The objective of in-vitro AST is to predict the potential clinical efficacy of a compound against a pathogen.[4] The two primary methods detailed here are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.[5][6][7]
Principle of the Methods
Broth Microdilution: This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a microtiter plate.[6] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[6]
Disk Diffusion: This qualitative or semi-quantitative method involves placing a paper disk impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with a test microorganism.[5][8] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.[7] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Data Presentation: Example Antimicrobial Activity
The following table summarizes example Minimum Inhibitory Concentration (MIC) data for this compound against selected microorganisms as reported by a commercial supplier.
| Microorganism | Gram Stain | MIC Range |
| Staphylococcus aureus | Gram-positive | 0.0039 - 0.025 mg/mL |
| Escherichia coli | Gram-negative | 0.0025 - 0.020 mg/mL |
| Candida albicans | Fungus | 16.69 - 78.23 µM |
| Data sourced from Benchchem and should be independently verified.[1] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized microbial inocula (e.g., Staphylococcus aureus, Escherichia coli) at a concentration of 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Sterility control (broth with the compound)
-
Growth control (broth with inoculum)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound's stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control wells), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: Wells containing CAMHB and the microbial inoculum.
-
Sterility Control: Wells containing only CAMHB and the test compound at the highest concentration.
-
Positive Control: A separate row with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader.
References
- 1. This compound|CAS 134002-25-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. woah.org [woah.org]
- 5. mdpi.com [mdpi.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral compound with potential applications in pharmaceutical development. The control of enantiomeric purity is a critical aspect of drug development and manufacturing, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties[1][2]. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers[1][3][4]. This application note provides a detailed protocol for the chiral separation of the enantiomers of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide using a polysaccharide-based CSP.
The direct method of chiral separation, which involves the use of a CSP, relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase[1][5]. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with pyrrolidine moieties[1][6].
Experimental Protocol
This protocol outlines a direct chiral HPLC method for the analytical separation of this compound and its (R)-enantiomer.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column[5]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA)
-
Solvents: HPLC grade n-Hexane and Isopropanol
-
Reagent: Trifluoroacetic acid (TFA)
-
Sample: Racemic 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and the (S)-enantiomer standard
-
Sample Diluent: Mobile Phase
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm[5] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Prepare the sample containing this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
5. Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
-
Identify the enantiomer peaks by comparing the retention times with the (S)-enantiomer standard.
6. Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated using the following formula:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the major enantiomer.
-
Areaminor is the peak area of the minor enantiomer.
Data Presentation
The following tables summarize the expected quantitative data from the chiral HPLC analysis.
Table 1: System Suitability Results for Racemic Standard
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | > 1.5 | 2.1 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 4500 |
Table 2: Chromatographic Data for Enantiomer Separation
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (S)-enantiomer | 12.5 | 985000 | 98.5 |
| (R)-enantiomer | 15.2 | 15000 | 1.5 |
Table 3: Calculated Enantiomeric Purity
| Parameter | Value |
| Enantiomeric Excess (% ee) | 97.0% |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the chiral HPLC method.
Caption: Workflow for chiral HPLC analysis.
Conclusion
The described chiral HPLC method provides a reliable and robust approach for the enantioselective separation of this compound from its (R)-enantiomer. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase allows for good resolution and accurate quantification of enantiomeric purity. This method is suitable for quality control during drug development and for the analysis of final drug products. The protocol may require further optimization depending on the specific HPLC system and the purity of the sample.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, a key intermediate in the development of various pharmaceuticals, including the M3 muscarinic receptor antagonist, Darifenacin. The protocols detailed herein are designed to be scalable for the production of kilogram quantities required for preclinical studies. This application note includes a two-step synthetic pathway, detailed experimental procedures, purification methods, and characterization data. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and pathway diagrams.
Introduction
This compound is a chiral molecule of significant interest in medicinal chemistry due to its presence as a core scaffold in a number of biologically active compounds. Its efficient and scalable synthesis is crucial for advancing drug discovery and development programs. The synthetic route described in this document proceeds via the formation of a nitrile precursor followed by a robust hydrolysis step. This method is designed to be high-yielding and amenable to large-scale production, ensuring a reliable supply of the intermediate for preclinical evaluation.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the nitrile intermediate, (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile. The second step is the hydrolysis of the nitrile to the corresponding primary amide.
Figure 1: Two-step synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile
This procedure outlines the synthesis of the nitrile intermediate. It is adapted from processes described for the synthesis of Darifenacin intermediates.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| (S)-3-Hydroxypyrrolidine | 2799-21-5 | 87.12 | 1.0 | 11.48 |
| p-Toluenesulfonyl chloride | 98-59-9 | 190.65 | 2.4 | 12.59 |
| Triethylamine | 121-44-8 | 101.19 | 1.5 | 14.82 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 L | - |
| Diphenylacetonitrile | 86-29-3 | 193.24 | 2.2 | 11.38 |
| Sodium hydride (60% in oil) | 7646-69-7 | 24.00 | 0.5 | 12.50 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 L | - |
| Hydrobromic acid (48%) | 10035-10-6 | 80.91 | As needed | - |
Procedure:
-
To a stirred solution of (S)-3-hydroxypyrrolidine (1.0 kg, 11.48 mol) and triethylamine (1.5 kg, 14.82 mol) in dichloromethane (10 L) at 0-5 °C, add p-toluenesulfonyl chloride (2.4 kg, 12.59 mol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water (2 x 5 L) and brine (5 L). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.
-
In a separate reactor, suspend sodium hydride (0.5 kg, 12.50 mol of 60% dispersion) in anhydrous THF (5 L).
-
To this suspension, add a solution of diphenylacetonitrile (2.2 kg, 11.38 mol) in anhydrous THF (10 L) dropwise at 0-5 °C.
-
Stir the mixture at room temperature for 1 hour, then add the tosylated pyrrolidine intermediate from step 3.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to 0-5 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is the N-tosyl protected nitrile. For deprotection, treat the crude material with 48% hydrobromic acid at reflux for 12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 5 L).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile.
Step 2: Hydrolysis of (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile to this compound
This protocol is based on the detailed procedure found in patent US20110144354A1.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile | 35691-72-8 | 262.35 | 1.0 kg | 3.81 |
| Sulfuric acid (90% w/w) | 7664-93-9 | 98.08 | 8.0 L | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 L | - |
| Sodium hydroxide solution (50%) | 1310-73-2 | 40.00 | As needed | - |
| Deionized water | 7732-18-5 | 18.02 | 40 L | - |
| Ice | - | - | As needed | - |
Procedure:
-
Dissolve (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile (1.0 kg, 3.81 mol) in 90% w/w sulfuric acid (8.0 L) with stirring.
-
Heat the reaction mixture to a temperature of 100-110 °C and maintain for approximately 6 hours.[1] Monitor the reaction for completion by HPLC.
-
Cool the reaction mixture to 25-35 °C and slowly quench it into 40 L of ice-cold water, ensuring the temperature remains below 35 °C.[1]
-
Add dichloromethane (10 L) to the quenched mixture and stir for 15 minutes at 25-35 °C.
-
Separate the layers and discard the dichloromethane layer.
-
Cool the aqueous layer to 10-15 °C.
-
Adjust the pH of the aqueous layer to 10-12 by the slow addition of a 50% sodium hydroxide solution, maintaining the temperature below 20 °C.
-
Extract the product with dichloromethane (3 x 5 L).
-
Combine the organic extracts, wash with water (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve the desired purity for preclinical studies.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Step 1: Nitrile Synthesis | Step 2: Nitrile Hydrolysis |
| Reaction Temperature | 0-5 °C (tosylation & addition), Reflux (substitution) | 100-110 °C |
| Reaction Time | 12-16 h (tosylation), 24 h (substitution) | ~6 hours |
| Key Reagents | (S)-3-Hydroxypyrrolidine, p-TsCl, Diphenylacetonitrile | 90% Sulfuric Acid |
| Solvent | Dichloromethane, Tetrahydrofuran | - |
| Purification Method | Extraction, Recrystallization | Extraction, Recrystallization |
Table 2: Expected Yield and Purity
| Compound | Step | Expected Yield | HPLC Purity |
| (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile | 1 | 70-80% | >95% |
| This compound | 2 | 85-95% | >98% |
Conclusion
The protocols described in this application note provide a reliable and scalable method for the synthesis of this compound, suitable for producing the quantities required for preclinical research. The procedures are based on established and patent-documented methodologies, ensuring a high probability of success. The clear presentation of data and workflows is intended to facilitate the seamless transfer of this technology to process development and manufacturing environments.
References
Application Notes and Protocols: (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral pyrrolidine derivative that serves as a critical intermediate in the synthesis of potent and selective muscarinic receptor antagonists. While direct studies on the smooth muscle relaxant properties of this intermediate are not extensively available in public literature, its primary application lies in the development of compounds like Darifenacin, a selective M3 muscarinic receptor antagonist. Darifenacin is utilized in the treatment of overactive bladder, a condition characterized by involuntary smooth muscle contractions.
These application notes will therefore focus on the utility of this compound as a key building block for synthesizing selective smooth muscle relaxants. The protocols and data presented will be based on the well-characterized pharmacology of its derivative, Darifenacin, as a representative example of the application.
Principle and Mechanism of Action
The primary mechanism through which derivatives of this compound, such as Darifenacin, induce smooth muscle relaxation is through the blockade of M3 muscarinic acetylcholine receptors. In smooth muscle tissues like the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction. By competitively antagonizing these receptors, these compounds inhibit the contractile response to acetylcholine, resulting in smooth muscle relaxation.
Figure 1: Signaling pathway of M3 receptor-mediated smooth muscle contraction and its inhibition by a muscarinic antagonist.
Data Presentation
The following tables summarize the quantitative data for Darifenacin, a key derivative of this compound, demonstrating its potency and selectivity for muscarinic receptors and its functional effect on smooth muscle.
Table 1: Muscarinic Receptor Binding Affinities of Darifenacin
| Receptor Subtype | pKi (mean ± SEM) |
| M1 | 8.0 ± 0.1 |
| M2 | 7.7 ± 0.1 |
| M3 | 8.9 ± 0.1 |
| M4 | 7.8 ± 0.1 |
| M5 | 8.2 ± 0.1 |
| Data represents a summary from published pharmacological studies. |
Table 2: Functional Antagonism of Carbachol-Induced Contractions by Darifenacin in Isolated Guinea Pig Bladder Strips
| Parameter | Value |
| pA2 | 8.6 |
| Schild Slope | 0.98 |
| The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A Schild slope close to 1 suggests competitive antagonism. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the smooth muscle relaxant properties of compounds derived from this compound are provided below.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity of the test compound for different muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compound (e.g., Darifenacin).
-
Atropine as a non-selective muscarinic antagonist (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Organ Bath Study for Functional Antagonism
Objective: To assess the functional antagonist activity of the test compound on smooth muscle contractions.
Materials:
-
Animal model (e.g., guinea pig, rat).
-
Isolated smooth muscle tissue (e.g., urinary bladder, ileum, trachea).
-
Organ bath system with temperature control and aeration.
-
Isotonic transducers and data acquisition system.
-
Krebs-Henseleit solution (physiological salt solution).
-
Agonist (e.g., carbachol or acetylcholine).
-
Test compound.
Procedure:
-
Euthanize the animal according to approved ethical protocols and dissect the desired smooth muscle tissue.
-
Cut the tissue into strips of appropriate size and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of the test compound for a predetermined period (e.g., 30-60 minutes).
-
In the presence of the test compound, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat steps 5-7 with increasing concentrations of the test compound.
-
Analyze the data to determine the rightward shift in the agonist's concentration-response curve caused by the antagonist.
-
Perform a Schild analysis to calculate the pA2 value and determine the nature of the antagonism (competitive or non-competitive).
Figure 2: A typical experimental workflow for an in vitro organ bath study to assess functional antagonism.
Conclusion
This compound is a valuable chemical entity for the synthesis of pharmacologically active compounds with smooth muscle relaxant properties. Its role as a key precursor in the development of selective M3 muscarinic receptor antagonists like Darifenacin highlights its importance in drug discovery programs targeting conditions associated with smooth muscle hyperactivity. The protocols and data provided serve as a guide for researchers interested in the evaluation of such compounds in smooth muscle relaxation studies.
Application Notes and Protocols for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chiral molecule featuring a pyrrolidine ring and a diphenylacetamide moiety.[1] Both the pyrrolidine and diphenylacetamide scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensionality and stereochemical complexity into molecules, which can enhance binding affinity and selectivity for biological targets.[3][4][5] The diphenylacetamide structure is also a key component in various therapeutic agents, contributing to hydrophobic interactions with target proteins.[1][2]
This document provides detailed application notes and protocols for utilizing this compound as a foundational scaffold for the discovery of novel therapeutic agents. The compound serves as a key synthetic precursor for various active pharmaceutical ingredients (APIs).[1]
Representative Biological Activities
While extensive research on the specific biological activities of the parent scaffold is emerging, initial studies have indicated potential in several therapeutic areas. This makes it a promising starting point for library synthesis and screening.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against a range of pathogens.[1] The table below summarizes the reported minimum inhibitory concentrations (MIC).
| Microorganism | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0025 - 0.020 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
| Data sourced from BenchChem.[1] |
Drug Discovery Workflow Utilizing the Scaffold
The development of novel drug candidates from the this compound scaffold can be systematically approached through a multi-stage workflow. This process begins with the chemical modification of the core scaffold to generate a diverse library of derivatives, followed by a cascade of screening assays to identify and characterize promising lead compounds.
Potential Signaling Pathway Modulation
Given the prevalence of diphenylacetamide and pyrrolidine moieties in neurological and anticancer drugs, derivatives of this scaffold could potentially modulate key signaling pathways implicated in these diseases.[2][3][6] For instance, a hypothetical target could be a protein kinase involved in cell proliferation, such as those in the MAPK/ERK pathway.
Experimental Protocols
The following are detailed protocols for key experiments in a drug discovery program using the this compound scaffold.
Protocol 1: Synthesis of a Derivative Library via N-Alkylation
This protocol describes a general method for the derivatization of the scaffold at the pyrrolidine nitrogen.
Objective: To generate a library of N-substituted derivatives of the parent scaffold for screening.
Materials:
-
This compound
-
A diverse set of alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-alkylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Primary Screening - Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., HeLa).[7]
Objective: To identify derivatives that inhibit cancer cell proliferation.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized library compounds dissolved in DMSO (10 mM stock)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the library compounds in culture media. Add 100 µL of the diluted compounds to the respective wells (final concentration range, e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the media and add 100 µL of fresh media and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ value for active compounds.
Protocol 3: Secondary Screening - In Vitro Kinase Inhibition Assay
This protocol describes a representative target-based assay to confirm the inhibitory activity of hits from the primary screen against a specific kinase (e.g., MEK1).
Objective: To determine the potency and selectivity of hit compounds against a purified kinase enzyme.
Materials:
-
Recombinant human MEK1 enzyme
-
Biotinylated ERK1 (substrate)
-
ATP
-
Kinase assay buffer
-
Hit compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add 2 µL of kinase assay buffer containing the hit compound at various concentrations.
-
Add 2 µL of a solution containing the MEK1 enzyme and biotinylated ERK1 substrate.
-
Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. The final reaction volume is 6 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion Measurement: Stop the reaction and measure the remaining ATP by adding 6 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Luminescence Detection: Add 12 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence signal.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.
References
- 1. This compound|CAS 134002-25-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing the Anticholinergic Activity of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for assessing the anticholinergic activity of the compound (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This chiral pyrrolidine derivative has been identified as a potential muscarinic receptor antagonist, a class of compounds with therapeutic applications in various conditions, including chronic obstructive pulmonary disease (COPD), asthma, and gastrointestinal disorders.[1] The following protocols outline a comprehensive approach, from initial in vitro receptor binding and functional assays to in vivo models, to thoroughly characterize the anticholinergic profile of this compound.
Introduction
Anticholinergic agents act by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors. This inhibition can lead to a variety of physiological effects, making these compounds valuable for treating a range of medical conditions. This compound is a molecule of interest due to its structural features, which suggest a potential interaction with muscarinic acetylcholine receptors.[1] A systematic evaluation of its anticholinergic properties is crucial for understanding its pharmacological profile and therapeutic potential. This protocol provides a stepwise guide for researchers to conduct a thorough assessment.
Signaling Pathway of Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. Upon acetylcholine binding, these receptors activate intracellular signaling cascades, leading to various cellular responses. Anticholinergic compounds like this compound are thought to competitively block this binding, thereby inhibiting the downstream signaling events.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow
The assessment of anticholinergic activity follows a logical progression from in vitro to in vivo studies. This workflow ensures a comprehensive characterization of the compound's pharmacological properties.
Caption: Overall Experimental Workflow.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the five muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
This compound
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Cell membranes expressing human M1, M2, M3, M4, and M5 receptors
-
Radioligands: [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB)
-
Non-specific binding control: Atropine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or atropine.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of atropine) from the total binding.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Receptor Subtype | Radioligand | Kd (nM) | This compound IC50 (nM) | This compound Ki (nM) | Atropine Ki (nM) |
| M1 | [³H]NMS | 0.5 | Data | Data | Data |
| M2 | [³H]NMS | 0.8 | Data | Data | Data |
| M3 | [³H]NMS | 0.6 | Data | Data | Data |
| M4 | [³H]NMS | 1.2 | Data | Data | Data |
| M5 | [³H]NMS | 1.0 | Data | Data | Data |
*Illustrative data to be replaced with experimental results.
In Vitro Functional Assays
Objective: To determine the functional antagonist activity of this compound at muscarinic receptors.
Example: Calcium Flux Assay (for M1, M3, M5 receptors)
Materials:
-
Cells stably expressing human M1, M3, or M5 receptors
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or a reference antagonist (e.g., atropine) and incubate for a specified period.
-
Stimulate the cells with a fixed concentration of carbachol (e.g., EC80).
-
Measure the change in intracellular calcium concentration by monitoring fluorescence intensity over time using a FLIPR.
-
Generate concentration-response curves for the antagonist in the presence of the agonist.
-
Calculate the IC50 value for the inhibition of the agonist-induced response.
-
Determine the pA2 value using the Schild regression analysis to quantify the antagonist potency.
Data Presentation:
| Receptor Subtype | Agonist | This compound IC50 (nM) | This compound pA2 | Atropine pA2 |
| M1 | Carbachol | Data | Data | Data |
| M3 | Carbachol | Data | Data | Data |
| M5 | Carbachol | Data | Data | Data |
*Illustrative data to be replaced with experimental results.
In Vivo Models of Anticholinergic Activity
Objective: To evaluate the in vivo efficacy of this compound in animal models.
Example: Methacholine-Induced Bronchoconstriction in Guinea Pigs
Materials:
-
Male Dunkin-Hartley guinea pigs
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This compound
-
Methacholine
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Positive control (e.g., Ipratropium bromide)
-
Vehicle control
-
Whole-body plethysmograph
Protocol:
-
Acclimatize the guinea pigs to the plethysmograph chambers.
-
Administer this compound, ipratropium bromide, or vehicle via the desired route (e.g., intratracheal, intravenous, or oral).
-
After a specified pretreatment time, expose the animals to an aerosolized solution of methacholine to induce bronchoconstriction.
-
Measure the changes in airway resistance and dynamic compliance using the plethysmograph.
-
Calculate the percentage inhibition of the methacholine-induced bronchoconstriction for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose | Route of Administration | % Inhibition of Methacholine-Induced Bronchoconstriction |
| Vehicle | - | - | 0% |
| This compound | Dose 1 | e.g., i.t. | Data |
| Dose 2 | e.g., i.t. | Data | |
| Dose 3 | e.g., i.t. | Data | |
| Ipratropium Bromide | Ref. Dose | e.g., i.t. | Data |
*Illustrative data to be replaced with experimental results.
Conclusion
The described protocols provide a robust framework for the systematic evaluation of the anticholinergic activity of this compound. By combining in vitro receptor binding and functional assays with in vivo models, researchers can obtain a comprehensive pharmacological profile of the compound. This information is essential for determining its potential as a therapeutic agent and for guiding further drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Crystallization of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, specifically addressing the common issue of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it occur during the crystallization of this compound?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where the solute, in this case, this compound, separates from the solution as a liquid (an "oil") rather than a solid crystalline phase.[1][2] This oil is a supersaturated solution of the compound that is immiscible with the bulk solvent. Oiling out is a kinetic phenomenon often driven by high supersaturation, where the concentration of the solute exceeds its solubility to a point that favors the formation of a liquid phase over an ordered crystal lattice.[2]
For this compound, a polar molecule with hydrogen bonding capabilities (amine and amide groups) and bulky aromatic rings, several factors can contribute to oiling out:
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High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can generate a high level of supersaturation.[2]
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Solvent Choice: The use of a solvent in which the compound is either too soluble or has a steep solubility curve with temperature can promote oiling out.
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Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the separation of an oil phase.[3]
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Compound Properties: The inherent properties of the molecule, such as its flexibility and multiple hydrogen bonding sites, can sometimes hinder the orderly arrangement required for crystallization, favoring an amorphous, oily state.
Q2: What are the negative consequences of oiling out?
A2: Oiling out can significantly compromise the purity, yield, and physical properties of the final product. The oily phase can act as a solvent for impurities, which may become entrapped upon eventual solidification, leading to a product with lower purity.[4][5] The solidified oil is often amorphous or forms a glass-like solid, which can be difficult to handle, filter, and dry. This can also lead to issues in downstream processing and formulation.
Q3: Can pH affect the crystallization of this compound?
A3: Yes, pH can have a significant impact on the crystallization of amine-containing compounds.[6][7] The pyrrolidine nitrogen in this compound is basic and can be protonated to form a salt. Converting the free base to a salt (e.g., hydrochloride or tartrate) can significantly alter its solubility profile and improve its crystallization properties.[8] Patent literature on the purification of Darifenacin, a downstream product, suggests the formation of acetate or hydrochloride salts to facilitate purification. This indicates that pH adjustment and salt formation are viable strategies to explore for crystallizing the parent amide.
Troubleshooting Guide: Overcoming "Oiling Out"
This guide provides a systematic approach to troubleshoot and prevent oiling out during the crystallization of this compound.
Control of Supersaturation
High supersaturation is a primary driver of oiling out.[2] The following strategies can help manage and control the level of supersaturation:
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Slower Cooling Rate: Rapid cooling can shock the system into a state of high supersaturation. A slower, controlled cooling rate allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over oil formation.[9][10]
-
Lower Solute Concentration: Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[1]
-
Gradual Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly to the solution at a slightly elevated temperature. This helps to avoid localized high supersaturation.[1]
| Parameter | Recommendation | Rationale |
| Cooling Rate | Decrease from rapid cooling (e.g., ice bath) to slow cooling (e.g., bench cooling, controlled cooling bath). | Allows more time for nucleation and crystal growth, preventing a sudden drop in solubility that leads to oiling.[9][10] |
| Concentration | Start with a lower initial concentration of the compound in the solvent. | Reduces the overall level of supersaturation that can be achieved upon cooling or anti-solvent addition.[1] |
| Anti-Solvent Addition | Add the anti-solvent dropwise with good agitation. | Prevents the formation of localized pockets of very high supersaturation that can trigger oiling out.[1] |
Solvent System Optimization
The choice of solvent is critical in preventing oiling out. A systematic solvent screening is often necessary to find the optimal conditions.[1]
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Solvent Screening: Test a range of solvents with varying polarities. Given the polar nature of the amide and amine groups, and the non-polar diphenyl groups, a solvent or solvent mixture that can accommodate both is ideal. Potential starting points based on related compounds could include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), or mixtures thereof.[11][12]
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble at high temperatures) and a "poor" or "anti-solvent" (in which the compound is less soluble) can provide better control over the crystallization process.[5]
-
Co-solvent Addition: In some cases, adding a small amount of a co-solvent can help stabilize the crystal lattice and prevent oiling out.[1]
| Solvent Class | Examples | Potential Role |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvents at elevated temperatures due to hydrogen bonding capabilities.[11] |
| Ketones | Acetone | A polar aprotic solvent that can be a good solvent for polar compounds.[11] |
| Esters | Ethyl Acetate | Medium polarity solvent, often used in combination with less polar solvents. |
| Hydrocarbons | Heptane, Hexane | Often used as anti-solvents to reduce solubility and induce crystallization. |
| Water | Can be used as an anti-solvent with water-miscible organic solvents like acetone or methanol. |
Seeding
Seeding is a powerful technique to induce crystallization at a lower level of supersaturation and can effectively prevent oiling out.[1][13]
-
Seed Crystal Preparation: If a small amount of crystalline material is available, it can be used as seed. If not, try to generate a small amount of solid by scratching the inside of the flask with a glass rod at the air-liquid interface or by rapid cooling of a very small, concentrated sample.
-
Seeding Protocol:
-
Prepare a saturated solution of this compound at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur).
-
Add a small amount (typically 1-5% by weight) of seed crystals.[1]
-
Continue to cool the solution slowly to the final crystallization temperature to allow the crystals to grow.[1]
-
pH Adjustment and Salt Formation
For amine-containing compounds like this compound, forming a salt can be an effective strategy to improve crystallization behavior.
-
Acid Selection: Common acids for salt formation include hydrochloric acid, hydrobromic acid, sulfuric acid, and tartaric acid. The choice of acid can influence the crystal habit and solubility of the resulting salt.
-
Experimental Protocol:
-
Dissolve the crude this compound free base in a suitable solvent (e.g., acetone, isopropanol).
-
Add a stoichiometric amount of the selected acid (or adjust the pH with an aqueous solution of the acid).
-
Heat the mixture to ensure complete dissolution and then cool slowly to induce crystallization of the salt.
-
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. To slow down the cooling, the flask can be insulated (e.g., with glass wool) or placed in a warm water bath that is allowed to cool to ambient temperature.
-
If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Once crystallization starts, allow the flask to stand undisturbed to allow for the growth of larger crystals.
-
After the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolve the crude this compound in a small amount of a "good" solvent (e.g., acetone or methanol) at room temperature or with gentle heating.
-
Slowly add a "poor" solvent (anti-solvent), such as water or heptane, dropwise with vigorous stirring until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the system equilibrates.
-
Collect the crystals by filtration, wash with a mixture of the good and poor solvents, and dry.
Visualizations
Caption: A logical workflow for troubleshooting "oiling out".
Caption: Interrelated factors contributing to "oiling out".
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. ijcea.org [ijcea.org]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis. Based on common synthetic routes, these may include:
-
Unreacted Starting Materials:
-
(S)-3-Aminopyrrolidine (or its protected form)
-
Diphenylacetic acid or its activated derivatives (e.g., diphenylacetyl chloride)
-
-
Coupling Reagent Byproducts: If carbodiimides like DCC or EDC are used for amide bond formation, byproducts such as dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea will be present.
-
Side-Reaction Products:
-
Diastereomers, if any racemization occurs during the reaction.
-
N-acylated urea byproducts.
-
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, acetonitrile).
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary methods for purifying the target compound are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the scale of the purification.
-
Recrystallization: Often effective for removing less soluble or more soluble impurities. Formation of a tartrate salt of the product can significantly improve the efficiency of purification by crystallization.
-
Column Chromatography: Highly effective for separating the desired product from byproducts with different polarities.
Q3: How can I effectively remove the urea byproduct (e.g., DCU) from my product?
A3: Dicyclohexylurea (DCU) is notoriously difficult to remove due to its low solubility in many organic solvents. Here are a few strategies:
-
Filtration: If the reaction is performed in a solvent in which DCU is poorly soluble (like dichloromethane or ethyl acetate), a significant portion can be removed by filtration of the crude reaction mixture.
-
Recrystallization: A carefully chosen recrystallization solvent can leave the DCU behind, either undissolved in the hot solvent or precipitated out upon cooling.
-
Column Chromatography: While less ideal due to potential streaking, a well-chosen solvent system can separate the product from DCU.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | Use a lower-boiling point solvent. Pre-purify the crude material using column chromatography. |
| No Crystal Formation | The solution is not saturated (too much solvent). The solution is supersaturated but nucleation has not occurred. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Low Recovery | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Impure Crystals | Cooling was too rapid, trapping impurities. The solvent was not appropriate for the impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system (eluent). Column overloading. | Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a target Rf of 0.2-0.4 for the desired compound. Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A common gradient is from pure hexane to an ethyl acetate/hexane mixture, and then to a small percentage of methanol in dichloromethane. |
| Streaking of Bands | The compound is not very soluble in the eluent. The column is degrading. | "Dry load" the sample: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. Ensure the pH of the silica is neutral, especially for amine-containing compounds. |
| Cracked Column Bed | Improper packing of the column. | Ensure the silica slurry is homogenous and allowed to settle evenly. Do not let the column run dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (as a Tartrate Salt)
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethanol at an elevated temperature.
-
Salt Formation: Add a solution of L-tartaric acid (1 equivalent) in the same solvent to the heated solution of the crude product.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Analysis: Assess the purity of the recrystallized product using HPLC, NMR, and melting point determination.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent Selection: A gradient solvent system is often effective. Start with a non-polar solvent and gradually increase the polarity. A typical gradient could be:
-
Hexane/Ethyl Acetate (from 9:1 to 1:1)
-
Dichloromethane/Methanol (from 100:0 to 95:5) The optimal eluent system should be determined by TLC analysis of the crude mixture.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elution and Fraction Collection: Begin elution with the starting solvent system, collecting fractions. Gradually increase the eluent polarity.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Analysis: Confirm the purity of the isolated product by HPLC and NMR.
Visualizations
Resolving enantiomeric excess issues in chiral synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Technical Support Center: Chiral Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues encountered during the chiral synthesis of this compound, with a specific focus on achieving high enantiomeric excess (e.e.).
Troubleshooting Guide: Resolving Low Enantiomeric Excess
Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to diagnosing and resolving these issues.
Initial Diagnosis Workflow
This workflow outlines the primary steps to take when you observe a lower-than-expected e.e. in your reaction.
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Question & Answer Troubleshooting
Q1: My enantiomeric excess is much lower than expected. What is the very first thing I should check?
A1: The first and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate analytical method can give misleading e.e. values.
-
Resolution (Rs): Ensure you have baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally required for accurate quantification.[1]
-
Accuracy: Prepare and run standards with a known composition (e.g., a racemic mixture and an enriched sample) to confirm your method measures the correct e.e.[1]
-
Linearity: Check that the detector response is linear for both enantiomers across a range of concentrations. It's a common error for one enantiomer to have a different UV response, leading to incorrect ratio calculations.[1]
Q2: I've confirmed my analytical method is accurate, but the e.e. is still low and inconsistent. What's next?
A2: Scrutinize the purity of all reagents, solvents, and especially the chiral catalyst or auxiliary. Asymmetric reactions are highly sensitive to trace impurities.[1]
-
Catalyst/Auxiliary: Ensure the chiral catalyst or auxiliary has high enantiomeric purity. Even small amounts of the opposite enantiomer can significantly erode the product's e.e.[2]
-
Substrate Purity: Impurities in the starting materials can sometimes react competitively or inhibit the catalyst. Consider re-purifying your substrate.[1]
-
Solvent Quality: Use anhydrous, peroxide-free, or otherwise appropriately purified solvents as specified by the reaction protocol. Water or other protic impurities can interfere with many catalytic systems.
Q3: My reagents are pure, but my selectivity is still poor. How can I optimize the reaction conditions?
A3: Systematic optimization of reaction parameters is key.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the lower-energy transition state leading to the desired enantiomer.[3]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's effectiveness and the stereochemical outcome.[3] Screen a range of solvents if possible.
-
Concentration: Both substrate and catalyst concentration can influence the reaction. Aggregation at high concentrations or catalyst deactivation pathways at low concentrations can affect e.e.
-
Additives: In some cases, achiral additives or co-catalysts can dramatically improve enantiomeric excess.[4]
Q4: I achieve high e.e. in the crude reaction mixture, but it drops significantly after work-up or purification. What is happening?
A4: This strongly suggests that your product is racemizing. The chiral center in this compound is alpha to a carbonyl group (the amide). This position can be susceptible to racemization under acidic or basic conditions.[5][6][7]
-
Mechanism: Racemization can occur through the formation of a planar enol or enolate intermediate, which destroys the stereocenter.[5][8] When the molecule reverts to its keto-form, it can do so to form either enantiomer, leading to a racemic mixture.[8][9]
-
Prevention during Work-up: Avoid harsh acidic or basic conditions. Use mild buffers for pH adjustments and extractions.
-
Prevention during Purification: Be cautious with silica gel chromatography. Standard silica gel can be acidic and cause racemization on the column. Consider using deactivated (neutral) silica gel or an alternative purification method like crystallization.
Frequently Asked Questions (FAQs)
Q: What is the most common method for determining the e.e. of this compound? A: The most prevalent and reliable method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[10][11] CSPs, often based on cellulose or amylose derivatives, provide a chiral environment that allows for the separation of the two enantiomers into distinct peaks.[11][12]
Q: Can I use NMR to determine enantiomeric excess? A: Yes, but not directly. Standard NMR cannot distinguish between enantiomers. However, you can use a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[13] This allows for the determination of their ratio.
Q: My synthesis uses a chiral starting material (e.g., (S)-pyrrolidine derivative). Could this be the source of the problem? A: Absolutely. The enantiomeric purity of your final product can never be higher than the enantiomeric purity of your chiral starting material. It is crucial to verify the e.e. of all chiral synthons, as commercially available reagents can sometimes contain enantiomeric impurities.[2]
Q: Are there alternatives to asymmetric synthesis for obtaining the pure (S)-enantiomer? A: Yes. If asymmetric synthesis proves difficult, you can synthesize the racemic mixture of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and then separate the enantiomers. This is known as chiral resolution. Common methods include:
-
Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (like tartaric acid) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[14]
-
Preparative Chiral Chromatography: Use a larger-scale chiral HPLC setup to physically separate the two enantiomers.
Data Summary Tables
The optimal reaction conditions are highly specific to the chosen synthetic route (e.g., specific catalyst, substrate, etc.). The following table provides an illustrative example of how reaction parameters can influence enantiomeric excess, based on general principles of asymmetric catalysis.
Table 1: Illustrative Effect of Reaction Parameters on Enantiomeric Excess (e.e.)
| Parameter | Condition A | e.e. (%) | Condition B | e.e. (%) | General Trend & Comments |
| Temperature | 0 °C | 92% | 25 °C (RT) | 75% | Lower temperatures generally increase selectivity by widening the energetic gap between diastereomeric transition states.[3] |
| Solvent | Toluene | 95% | Dichloromethane | 88% | Solvent polarity and coordination can alter the catalyst's active conformation, directly impacting stereoinduction.[3] |
| Catalyst Loading | 1 mol% | 85% | 5 mol% | 96% | An optimal loading must be found. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or catalyst aggregation. |
Note: Data is for illustrative purposes only and does not represent a specific experiment for this molecule.
Key Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis
This protocol outlines the steps for analyzing the enantiomeric excess of the target compound.
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® or Chiralpak® series) are common starting points for this type of compound.[12]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 Hexane:Isopropanol.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the purified product in the mobile phase. Ensure the sample is fully dissolved and filtered if necessary.
-
Instrumentation Setup:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength to detect the phenyl groups (e.g., 254 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Run the analysis and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Inject a sample of the racemic mixture to confirm the identity of the two peaks.
-
-
Calculation: Calculate the enantiomeric excess using the areas of the two peaks (Area1 and Area2):
-
% e.e. = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Protocol 2: Test for Potential Racemization
This protocol helps determine if the product is susceptible to racemization under specific acidic or basic conditions.
-
Sample Preparation: Prepare three vials, each with an accurately weighed amount of your enantiomerically enriched product dissolved in a suitable solvent (e.g., THF or Methanol).
-
Condition Setup:
-
Vial 1 (Control): Add only the solvent.
-
Vial 2 (Acidic): Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid).
-
Vial 3 (Basic): Add a catalytic amount of a mild base (e.g., triethylamine or potassium carbonate).
-
-
Incubation: Stir all three vials at room temperature.
-
Time-Point Analysis: At specific time points (e.g., 1 hr, 4 hrs, 24 hrs), take an aliquot from each vial.
-
Work-up & Analysis: Quench the reaction in the aliquot (neutralize the acid/base if necessary), remove the solvent, and analyze the e.e. using the validated chiral HPLC method.
-
Interpretation:
-
If the e.e. in Vial 1 remains constant, the compound is stable in the solvent.
-
If the e.e. decreases over time in Vial 2 or 3, your product is susceptible to acid- or base-catalyzed racemization, respectively.[5][7][9] This indicates that work-up and purification conditions must be carefully controlled to avoid that environment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. aklectures.com [aklectures.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Stability of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in different solvents and pH
This technical support center provides guidance on the stability of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structural components of this compound, which include a tertiary amine within the pyrrolidine ring and an amide functional group, the primary anticipated degradation pathways are oxidation and hydrolysis. The tertiary amine is susceptible to oxidation, potentially forming an N-oxide, while the amide bond can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
Q2: Under what conditions is the compound most likely to be unstable?
A2: The compound is expected to be most susceptible to degradation under strong oxidative conditions and at pH extremes (either strongly acidic or basic), particularly when combined with elevated temperatures. Studies on structurally similar compounds, such as Darifenacin, indicate significant degradation in the presence of oxidizing agents like hydrogen peroxide and under acidic hydrolysis conditions.[1][2][3]
Q3: What solvents are suitable for preparing and storing solutions of this compound?
A3: For short-term use, common organic solvents like methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally suitable for dissolving pyrrolidine-based compounds.[4] However, for long-term storage, it is crucial to use anhydrous aprotic solvents to minimize hydrolysis. It is recommended to store solutions at low temperatures (-20°C to -80°C) and protected from light to maximize stability.[1]
Q4: How can I monitor the degradation of the compound during my experiments?
A4: Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection are the most common and effective techniques.[3] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low assay value of the parent compound. | Degradation due to inappropriate solvent or pH. | Ensure the use of high-purity, anhydrous solvents. If an aqueous buffer is necessary, select a pH where the compound is most stable (typically near neutral, but requires experimental confirmation). Prepare solutions fresh whenever possible. |
| Oxidation of the tertiary amine. | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant to the formulation if compatible with the experimental design. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the new peaks. |
| Inconsistent results between experimental replicates. | Variable storage conditions. | Strictly control storage conditions (temperature, light exposure, container type) for all samples. Use amber vials to protect from light. Ensure consistent headspace in vials if oxidation is a concern. |
| Contamination of solvents or reagents. | Use fresh, high-quality solvents and reagents. Filter all solutions before analysis. |
Summary of Predicted Stability
The following table summarizes the expected stability of this compound under various stress conditions, based on data from structurally related compounds.
| Stress Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 2 N HCl, elevated temperature (e.g., 80°C) | Likely to degrade | 2,2-Diphenylacetic acid and (S)-pyrrolidin-3-amine |
| Basic Hydrolysis | 0.1 M - 2 N NaOH, elevated temperature (e.g., 80°C) | May show some degradation | 2,2-Diphenylacetate and (S)-pyrrolidin-3-amine |
| Oxidative Stress | 3-30% H₂O₂, ambient or elevated temperature | Highly susceptible to degradation | (S)-2,2-Diphenyl-2-(1-oxido-pyrrolidin-3-yl)acetamide (N-oxide) |
| Thermal Degradation | Dry heat (e.g., 100-105°C) | Expected to be relatively stable | Minimal degradation |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight | Expected to be relatively stable | Minimal degradation |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 2 N HCl. Heat the mixture at 80°C for 8 hours.[5] Cool, neutralize with 2 N NaOH, and dilute to the initial concentration with the solvent.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 2 N NaOH. Heat the mixture at 80°C for 8 hours.[5] Cool, neutralize with 2 N HCl, and dilute to the initial concentration with the solvent.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to the initial concentration with the solvent.
-
Thermal Degradation: Store the solid compound in an oven at 100°C for 10 hours.[5] Dissolve the stressed solid in the solvent to the initial concentration.
-
Photolytic Degradation: Expose the solution of the compound to UV light (254 nm) for a defined period (e.g., 7 days).[1]
3. Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Visualizations
Potential Degradation Pathways
Caption: Predicted degradation pathways of the compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
References
Identifying and minimizing side reactions in the synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is a common synthetic route for this compound?
A typical synthetic approach involves the coupling of a protected (S)-3-aminopyrrolidine derivative with diphenylacetic acid, followed by deprotection. The use of a protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions.[1] The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and mild removal conditions.[1]
2. I am observing a low yield in the amide coupling step. What are the potential causes and solutions?
Low yields in the amide coupling reaction can stem from several factors. Here are some common issues and troubleshooting steps:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine.[2] Ensure your coupling reagents are fresh and used in the correct stoichiometry.
-
Steric Hindrance: Diphenylacetic acid is a sterically hindered carboxylic acid, which can slow down the reaction.[3] Consider using a more reactive coupling agent or acyl fluoride-based methods for sterically demanding substrates.[3]
-
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediates.[2] The choice of solvent and temperature can also significantly impact the yield.
3. My final product shows signs of racemization. How can I minimize this?
Racemization is a critical issue when synthesizing chiral molecules. Here are strategies to minimize the loss of stereochemical purity:
-
Choice of Coupling Reagents: Carbodiimide reagents can sometimes lead to racemization of the carboxylic acid component.[4][5] The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming an active ester that is less prone to racemization.[4]
-
Temperature Control: Running the coupling reaction at lower temperatures can often reduce the rate of racemization.
-
Base Selection: If a base is used in the coupling step, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.
4. What are the common side products in the EDC/HOBt coupling reaction, and how can I remove them?
The primary byproduct from EDC is the corresponding N,N'-dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea derivative if EDC is used.[6][7] HOBt is regenerated during the reaction.[2]
-
Removal of Urea Byproduct: If using EDC, the urea byproduct is water-soluble and can typically be removed during an aqueous workup.[4]
-
Purification: Standard purification techniques like column chromatography are effective in removing any remaining coupling reagents and byproducts.
5. I am having trouble with the N-Boc deprotection step. What are the common issues?
While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, issues can arise.[1]
-
Incomplete Deprotection: If the reaction is not going to completion, ensure you are using a sufficient excess of acid and an adequate reaction time.
-
Side Reactions: The t-butyl cation generated during deprotection can lead to alkylation of nucleophilic sites on your molecule.[8] Using scavengers like triethylsilane or anisole can help to trap this reactive intermediate.
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, you may need to use milder deprotection conditions, such as using HCl in dioxane or exploring non-acidic methods.[9][10]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Please note that actual results may vary depending on the specific substrate and experimental setup.
Table 1: Comparison of Amide Coupling Conditions
| Coupling Reagents | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) | Reference |
| EDC | HOBt | DIPEA | DMF | 0 to RT | 70-90 | >95 | [2][7] |
| HATU | - | DIPEA | DMF | 0 to RT | >90 | >98 | [2] |
| Acyl Fluoride | - | - | DCM | RT | 71-95 | >97 | [3] |
Table 2: N-Boc Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| TFA (20-50%) | DCM | 0 to RT | 1-4 | >95 | [1] |
| 4M HCl | Dioxane | 0 to RT | 1-4 | >95 | [1][9] |
| p-TSA | Acetonitrile | RT | 0.5-2 | >90 | [10] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Dissolve (S)-N-Boc-3-aminopyrrolidine (1.0 eq.) and diphenylacetic acid (1.05 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection using TFA
-
Dissolve the N-Boc protected this compound (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) or isolate the trifluoroacetate salt.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Optimizing M3 receptor binding assay conditions for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
This technical support center provides detailed guidance for researchers optimizing M3 receptor binding assays, with a focus on characterizing compounds like (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for the M3 muscarinic receptor?
A1: The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gq family of G proteins.[1][2][3][4] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][6][7] Some studies also suggest the M3R can interact with other G protein families, such as Gi and Gs, indicating a more complex signaling network.[1][6]
Q2: What type of assay is needed to characterize a new, unlabeled compound like this compound?
A2: To determine the binding affinity (Ki) of a new, unlabeled compound, a competition binding assay is required. This assay measures the ability of your test compound to compete with a known radiolabeled ligand (a radioligand) for binding to the M3 receptor. The structural similarity of this compound to darifenacin, a known M3 antagonist, suggests it will act as a competitive ligand.[8][9]
Q3: How do I choose an appropriate radioligand for my M3R competition assay?
A3: An ideal radioligand should have high affinity (typically a dissociation constant, Kd, < 100 nM), high specificity for the M3 receptor, and low non-specific binding.[10] For muscarinic receptors, [3H]-N-methylscopolamine ([3H]NMS) is a commonly used antagonist radioligand due to its high affinity and well-characterized properties.[11][12]
Q4: What are the critical parameters to optimize for an M3 receptor binding assay?
A4: Several parameters must be empirically optimized to ensure robust and reproducible data. These include membrane protein concentration, incubation time and temperature, and buffer composition. The goal is to achieve a state of equilibrium with a high signal-to-noise ratio (i.e., high specific binding relative to non-specific binding).
Optimization of Assay Conditions
The following table summarizes key parameters and typical starting points for optimization.
| Parameter | Typical Range / Starting Point | Rationale & Considerations |
| Assay Buffer | 50 mM Tris-HCl or PBS, pH 7.4 | The buffer should maintain physiological pH. Some protocols include divalent cations like 5 mM MgCl₂.[11] |
| Incubation Temp. | Room Temperature (25-27°C) or 30-37°C | Higher temperatures can shorten the time to reach equilibrium but may also increase ligand or receptor degradation.[12] |
| Incubation Time | 60 - 180 minutes | Must be sufficient to allow the binding reaction to reach equilibrium. This should be determined via a time-course experiment.[12] |
| Membrane Protein | 10 - 50 µg per well | Should be low enough to avoid depleting the radioligand (<10% of total ligand bound) but high enough to provide a detectable signal.[12] |
| Radioligand Conc. | Equal to its Kd value | For competition assays, using the radioligand at its Kd concentration provides an optimal window for detecting competitive effects. |
| Non-Specific Binding | 1-10 µM Atropine | A high concentration of a known, non-radioactive ligand is used to saturate the receptors and determine the amount of non-specific binding.[11][12] |
Detailed Experimental Protocols
Protocol 1: Saturation Binding Assay (to determine Kd and Bmax of the Radioligand)
This experiment is essential to characterize the binding of your chosen radioligand (e.g., [3H]NMS) to the M3 receptor preparation.
-
Preparation : Prepare a dilution series of the radioligand (e.g., 8-12 concentrations ranging from 0.1x to 10x the expected Kd) in assay buffer.
-
Plate Setup : In a 96-well plate, set up triplicate wells for each concentration.
-
Total Binding : Add assay buffer.
-
Non-Specific Binding (NSB) : Add a saturating concentration of an unlabeled competitor (e.g., 5 µM Atropine).[13]
-
-
Reaction :
-
Incubation : Incubate the plate at the optimized temperature (e.g., 27°C) for the optimized time (e.g., 120 minutes) to reach equilibrium.[13]
-
Termination : Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB).[13]
-
Washing : Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd (ligand concentration that binds to 50% of receptors) and Bmax (total receptor density).[12]
-
Protocol 2: Competition Binding Assay (to determine Ki for this compound)
This experiment determines the affinity of your unlabeled test compound.
-
Preparation : Prepare a serial dilution of this compound (e.g., 10-12 concentrations spanning a wide range, from 10 pM to 100 µM).
-
Plate Setup : In a 96-well plate, set up triplicate wells for:
-
Total Binding : Assay buffer only (no competitor).
-
Non-Specific Binding (NSB) : A saturating concentration of a standard antagonist (e.g., 5 µM Atropine).
-
Test Compound : Each concentration from your dilution series.
-
-
Reaction :
-
Add the fixed concentration of radioligand (at its Kd) to all wells.
-
Add the appropriate competitor (buffer, Atropine, or your test compound) to the wells.
-
Add the cell membranes to initiate the reaction.
-
-
Incubation, Termination, Washing, and Quantification : Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis :
-
Normalize the data. Set the average CPM for Total Binding as 100% and the average CPM for NSB as 0%.
-
Plot the normalized percent specific binding against the log concentration of your test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of your compound that inhibits 50% of specific radioligand binding).[10]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from the saturation assay).
-
Troubleshooting Guide
Q5: My non-specific binding (NSB) is very high, more than 50% of my total binding. What should I do?
A5: High NSB can obscure your specific binding signal and is a common issue.[14] It can be caused by the radioligand sticking to filters, lipids, or non-target proteins.
-
Potential Cause 1: Radioligand Issues.
-
Potential Cause 2: Excessive Membrane Protein.
-
Solution: Reduce the amount of membrane protein in the assay. Titrate the concentration to find an optimal balance between a strong specific signal and low NSB.[14]
-
-
Potential Cause 3: Assay Conditions.
-
Solution: Modify the assay buffer by including agents like 0.1% bovine serum albumin (BSA) to block non-specific sites.[14] Ensure filters are pre-soaked in a blocking agent like 0.5% polyethyleneimine (PEI). Increase the volume and number of washes with ice-cold buffer.
-
Q6: I am not seeing a proper sigmoidal curve in my competition assay.
A6: This can happen for several reasons.
-
Flat Curve (No Competition): Your test compound may have very low affinity for the receptor, or the concentration range tested is too low. Try testing a much higher concentration range.
-
Biphasic Curve: This may suggest that your test compound is interacting with multiple binding sites with different affinities or that the receptor exists as a dimer with negative cooperativity.[15] It could also indicate that your membrane preparation contains a mix of receptor subtypes.
-
Incomplete Bottom Plateau: The data may not define a clear bottom plateau, making the IC₅₀ inaccurate.[10] In this case, ensure your highest test compound concentration is sufficient to fully displace the radioligand. If the issue persists, you may need to constrain the bottom of the curve to the NSB value during data fitting.[10]
Q7: My results are not reproducible between experiments. What could be the cause?
A7: Lack of reproducibility often points to inconsistencies in assay setup.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.
-
Membrane Preparation: Inconsistent membrane preparations can lead to variability in receptor concentration (Bmax). Ensure the homogenization and washing steps are standardized.[14]
-
Equilibrium Not Reached: If incubation times are too short, the binding may not have reached equilibrium, leading to variable results. Confirm your incubation time is sufficient with a time-course experiment.
-
Reagent Stability: Ensure all reagents, especially the radioligand and test compound, are stored properly and have not degraded.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. This compound|CAS 134002-25-8 [benchchem.com]
- 9. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low solubility of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in biological assays.
Troubleshooting Guide
Low aqueous solubility is a common challenge in biological assays, potentially leading to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[1][2][3] This guide provides a systematic approach to address solubility issues with this compound.
Problem: Precipitate Formation Upon Dilution in Aqueous Buffer or Media
Possible Cause 1: Compound crashing out of solution due to low aqueous solubility.
This compound, a chiral pyrrolidine derivative, may exhibit limited solubility in aqueous solutions commonly used in biological assays.[4][5]
Solutions:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, its final concentration in the assay should be minimized to avoid cellular toxicity and compound precipitation.[6][7] Aim for a final DMSO concentration of ≤ 0.5%.[6]
-
Utilize Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7][8]
-
Employ Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[7][8]
-
Consider Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[8][9][10]
-
pH Adjustment: As an amine-containing compound, the solubility of this compound may be pH-dependent. Acidifying the solution can protonate the pyrrolidine nitrogen, potentially increasing solubility.[8][10][11]
Possible Cause 2: Freeze-thaw cycles of stock solutions.
Repeated freezing and thawing of DMSO stock solutions can lead to compound precipitation.[1][3]
Solution:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store them at -20°C or -80°C in a dark, dry place.[4][6]
Problem: Inconsistent or Non-Reproducible Assay Results
Possible Cause: Variable compound concentration due to precipitation.
If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than intended.[1][2]
Solution:
-
Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to the assay.
-
Sonication: Brief sonication of the diluted solution can sometimes help dissolve small precipitates, but be aware this may not be a permanent solution.[6]
-
Kinetic vs. Thermodynamic Solubility: Be aware that you might be working with a supersaturated solution (kinetic solubility), which can precipitate over time.[12][13] Consider pre-incubating the compound in the assay media for a period to assess its stability.
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting low solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on its chemical structure, 100% Dimethyl Sulfoxide (DMSO) is a suitable initial solvent for creating a high-concentration stock solution.[1][2] However, always aim to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[6]
Q2: My compound precipitates even at a low final DMSO concentration. What should I try next?
A2: A systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins.[7] It is crucial to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects by running appropriate vehicle controls.[7]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, this is a viable strategy. The pyrrolidine moiety contains a basic nitrogen atom. Lowering the pH of your aqueous solution will lead to its protonation, forming a more soluble salt.[10][11] However, you must ensure that the final pH is compatible with your biological assay system (e.g., cell viability, enzyme activity).
Q4: How do I determine if the solubilizing agent is interfering with my assay?
A4: It is essential to run a "vehicle control" for every new solubilizing agent or combination of agents you test. This control should contain the same concentration of the solubilizing agent(s) as your test wells but without the compound. This will allow you to distinguish between the effects of the compound and the effects of the vehicle itself.[7]
Q5: What is the likely mechanism of action for this compound?
A5: This compound is known to be a muscarinic pharmacophore used in the development of long-acting muscarinic M3 receptor antagonists.[4] Therefore, in a relevant biological assay, it would be expected to inhibit signaling pathways activated by M3 receptor agonists like acetylcholine.
Signaling Pathway for Muscarinic M3 Receptor
Caption: Antagonistic action on the M3 receptor signaling pathway.
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes common strategies for improving the solubility of poorly soluble compounds. The effectiveness of each method will be compound-specific and must be empirically determined for this compound.
| Strategy | Excipient Examples | Typical Concentration Range | Mechanism of Action | Considerations |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 1-10% (v/v) | Reduces the polarity of the aqueous solvent system.[7][8] | Can be toxic to cells at higher concentrations.[6] |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | 0.01-1% (v/v) | Forms micelles to encapsulate the compound.[7][8] | Can interfere with cell membranes and some assay readouts.[12] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Forms inclusion complexes with the compound.[8][9] | Can have its own biological effects; may cause osmotic stress.[9] |
| pH Adjustment | Phosphate buffer, Acetate buffer | - | Increases ionization of the compound.[8][11] | The final pH must be compatible with the assay system. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.[14]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Evaluating Solubility in Assay Buffer
-
Prepare serial dilutions of your DMSO stock solution in DMSO.
-
Add a small, fixed volume of each DMSO dilution to your assay buffer or cell culture medium to achieve the final desired test concentrations. The final DMSO concentration should be kept constant across all wells and ideally should not exceed 0.5%.[6]
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Incubate the solutions at the assay temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Visually inspect each solution for any signs of precipitation or turbidity. A nephelometer or a plate reader measuring absorbance at a high wavelength (e.g., >600 nm) can be used for a more quantitative assessment of turbidity.[14]
-
The highest concentration that remains clear is the apparent or kinetic solubility under these conditions.
Protocol 3: Vehicle Control for a Cell-Based Assay
-
Prepare your chosen solubilizing formulation (e.g., assay medium with 5% PEG 400 and 0.5% DMSO). This is your "vehicle."
-
Set up your cell-based assay with the following groups:
-
Untreated Control: Cells in assay medium only.
-
Vehicle Control: Cells in the "vehicle."
-
Positive Control: Cells treated with a known activator/inhibitor for your assay.
-
Test Compound: Cells treated with this compound dissolved in the "vehicle."
-
-
Perform the assay according to your standard protocol.
-
Compare the results from the "Vehicle Control" group to the "Untreated Control" group. Any significant difference indicates that the vehicle itself is affecting the assay readout.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 134002-25-8 [benchchem.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Detection and Quantification of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide as an Impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide as a potential impurity in active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for detecting and quantifying this compound as an impurity?
For the sensitive and specific quantification of this compound, a chiral High-Performance Liquid Chromatography (HPLC) method coupled with a UV or mass spectrometry (MS) detector is highly recommended. Chiral HPLC is essential for separating the (S)-enantiomer from its corresponding (R)-enantiomer and other related substances.
Q2: How can I select an appropriate chiral column for the separation?
The selection of a suitable chiral stationary phase (CSP) is critical. For compounds containing a pyrrolidine ring and amide linkage, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. Immobilized polysaccharide-based columns are generally more robust and compatible with a wider range of solvents. Screening several different chiral columns with varying selectivities is advisable to achieve optimal separation.
Q3: What are the typical mobile phase compositions for this type of analysis?
A common approach for chiral separations on polysaccharide-based columns is to use a mixture of a non-polar organic solvent (e.g., hexane or heptane) with a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an additive, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can be used to improve peak shape and resolution. For this compound, which has a basic pyrrolidine nitrogen, the addition of a basic modifier is often beneficial.
Q4: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for this impurity?
The LOD and LOQ are method-dependent and will vary based on the instrumentation, column efficiency, and detector sensitivity. However, for a well-developed chiral HPLC-UV method, typical values are in the range presented in the table below. Coupling with a mass spectrometer can significantly lower these limits.
Quantitative Data Summary
| Parameter | Typical Value Range (HPLC-UV) | Typical Value Range (HPLC-MS) |
| Limit of Detection (LOD) | 0.005% - 0.02% | 0.0001% - 0.005% |
| Limit of Quantification (LOQ) | 0.015% - 0.05% | 0.0003% - 0.015% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95% - 105% | 98% - 102% |
Troubleshooting Guide
Issue 1: Poor or no separation between the (S)- and (R)-enantiomers.
-
Possible Causes:
-
Inappropriate chiral stationary phase.
-
Sub-optimal mobile phase composition.
-
Incorrect column temperature.
-
-
Troubleshooting Steps:
-
Verify Column Selection: Ensure you are using a chiral column suitable for separating enantiomers of compounds with similar structures.
-
Optimize Mobile Phase:
-
Adjust the ratio of the non-polar and polar organic solvents.
-
Experiment with different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol).
-
Vary the concentration of the basic additive (e.g., DEA).
-
-
Evaluate Temperature Effects: Analyze samples at different column temperatures (e.g., 15°C, 25°C, 40°C) as temperature can significantly impact chiral recognition.
-
Issue 2: Poor peak shape (e.g., tailing or fronting).
-
Possible Causes:
-
Secondary interactions with the stationary phase.
-
Sample overload.
-
Inappropriate mobile phase pH or additive.
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase Additive: Optimize the concentration of the basic additive (e.g., DEA) to minimize interactions with residual silanols on the stationary phase.
-
Reduce Sample Concentration: Prepare and inject a more dilute sample to check for mass overload effects.
-
Check for Column Contamination: Flush the column with a strong solvent recommended by the manufacturer.
-
Issue 3: Inconsistent retention times.
-
Possible Causes:
-
Fluctuations in mobile phase composition.
-
Unstable column temperature.
-
Insufficient column equilibration.
-
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Use a Column Thermostat: Maintain a constant and stable column temperature throughout the analysis.
-
Increase Equilibration Time: Equilibrate the column with the mobile phase for a sufficient time before injecting the first sample until a stable baseline is achieved.
-
Experimental Protocol: Chiral HPLC Method
Objective: To separate and quantify this compound from its enantiomer and other related impurities.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
(Optional) Mass Spectrometer
2. Chromatographic Conditions:
-
Column: Chiralpak IA (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Heptane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the API sample in the mobile phase to a known concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is observed.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solutions at different concentrations to establish the calibration curve.
-
Inject the sample solution.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the this compound impurity in the sample using the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of the impurity.
Caption: Troubleshooting logic for poor enantiomeric separation.
Strategies to prevent racemization of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, such as the (S)-enantiomer of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, converts into a mixture containing equal amounts of both the (S)- and (R)-enantiomers (a racemic mixture). This is a significant concern in pharmaceutical development because different enantiomers of a chiral molecule can exhibit different pharmacological activities and toxicological profiles. For instance, this compound is a key building block for specific active pharmaceutical ingredients, and its stereochemical purity is critical for the efficacy and safety of the final product.[1]
Q2: What are the potential mechanisms for the racemization of this compound?
A2: While the chiral center in this compound is a quaternary carbon, precluding racemization via simple deprotonation at the chiral center, other mechanisms can be at play. Potential pathways, especially under harsh conditions, could involve the formation of transient achiral intermediates. For chiral amines and related compounds, racemization can be facilitated by conditions that promote the formation of intermediates where the stereocenter is temporarily lost. Although less common for quaternary centers, extreme pH or high temperatures might induce rearrangements or ring-opening of the pyrrolidine moiety, potentially leading to a loss of stereochemical integrity.
Q3: Which experimental parameters are most likely to influence the racemization of this compound?
A3: Several experimental parameters can significantly impact the stereochemical stability of chiral molecules:
-
pH: Both strongly acidic and strongly basic conditions can catalyze racemization. For amines and amides, extreme pH values can lead to protonation or deprotonation events that may facilitate racemization.
-
Temperature: Higher temperatures provide the necessary activation energy for racemization to occur. The rate of racemization generally increases with temperature.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the chiral center. Protic solvents, for example, can facilitate proton exchange and potentially contribute to racemization.
-
Presence of Catalysts: Certain acidic or basic catalysts, including some impurities, can accelerate the rate of racemization.
Troubleshooting Guide
Issue: Loss of enantiomeric purity detected in a sample of this compound after a reaction or storage.
This guide will help you identify and resolve potential causes of racemization.
Diagram: Troubleshooting Workflow for Racemization
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Improper Storage Conditions | - Review the temperature logs of the storage area. - Check if the compound was exposed to light. - Verify if the container was properly sealed and under an inert atmosphere. | - Store the compound at controlled low temperatures (e.g., 2-8°C). - Use amber vials or protect from light. - Store under an inert atmosphere such as nitrogen or argon, especially for long-term storage. |
| Extreme pH During Reaction/Workup | - Measure the pH of the reaction mixture and during aqueous workup steps. - Identify any strong acids or bases used in the protocol. | - If possible, perform the reaction under neutral or near-neutral conditions. - Use milder acids or bases for pH adjustments. - Minimize the time the compound is exposed to extreme pH. |
| High Temperatures | - Review the reaction temperature and duration. - Consider if local overheating could have occurred. | - Optimize the reaction to proceed at a lower temperature, even if it requires a longer reaction time. - Ensure uniform heating of the reaction mixture. |
| Inappropriate Solvent Choice | - Evaluate the solvent's polarity and its ability to act as a proton donor/acceptor. | - Conduct a solvent screen to identify a solvent system that minimizes racemization while still allowing for an efficient reaction. Aprotic, non-polar solvents are often preferred for maintaining stereochemical integrity. |
| Presence of Catalytic Impurities | - Analyze starting materials and reagents for impurities that could act as acid or base catalysts. | - Use high-purity reagents and solvents. - Purify starting materials if necessary. |
Quantitative Data on Factors Influencing Racemization
Table 1: Illustrative Effect of Temperature on Racemization Rate
| Temperature (°C) | Hypothetical Half-life for Racemization (hours) |
| 25 | 500 |
| 50 | 100 |
| 75 | 20 |
| 100 | 4 |
Table 2: Illustrative Effect of pH on Racemization Rate at a Constant Temperature
| pH | Hypothetical Relative Racemization Rate |
| 2 | 15 |
| 4 | 3 |
| 7 | 1 |
| 10 | 5 |
| 12 | 20 |
Key Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a standard and reliable method for determining the enantiomeric purity of chiral compounds.[1][2]
Objective: To quantify the ratio of (S)- and (R)-enantiomers of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.
Materials:
-
This compound sample
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Select a suitable chiral column based on preliminary screening or literature precedence for similar compounds.
-
Mobile Phase: An isocratic mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers. The major peak should be the (S)-enantiomer.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Diagram: Chiral HPLC Analysis Workflow
Caption: General workflow for chiral HPLC analysis.
References
Validation & Comparative
Validating M3 Receptor Antagonism: A Comparative Analysis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the M3 muscarinic acetylcholine receptor (M3R) antagonism mechanism for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. The performance of this compound is objectively compared with established M3 receptor antagonists, supported by experimental data from published literature.
Comparative Analysis of M3 Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of several established M3 receptor antagonists. This data provides a framework for understanding the M3 receptor pharmacology and for positioning this compound within this class of compounds.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) | M3 Selectivity over M2 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Darifenacin | 8.2[1] | 7.4[1] | 9.1[1] | 7.3[1] | 8.0[1] | ~50-fold |
| Solifenacin | 7.6 | 6.8 | 8.0 | 7.1 | 7.5 | ~16-fold |
| Tolterodine | 8.8[1] | 8.0[1] | 8.5[1] | 7.7[1] | 7.7[1] | ~3-fold |
| Oxybutynin | 8.7[1] | 7.8[1] | 8.9[1] | 8.0[1] | 7.4[1] | ~13-fold |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. M3 selectivity over M2 is calculated from the ratio of Ki values.
Table 2: In Vitro Functional Antagonist Potency (pA2 / IC50)
| Compound | Assay System | Parameter | Value |
| This compound | Data not available | Data not available | Data not available |
| Darifenacin | Guinea pig ileum (M3) | pA2 | ~9.0 |
| Solifenacin | Guinea pig bladder strips | pA2 | 8.1 |
| Tolterodine | Guinea pig bladder strips | pA2 | 7.8 |
| Oxybutynin | Guinea pig bladder strips | pA2 | 8.7 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Mechanism of M3 Receptor Antagonism
Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various physiological responses, including smooth muscle contraction.
An M3 receptor antagonist, such as this compound is expected to act as a competitive inhibitor at the acetylcholine binding site on the M3 receptor. By occupying this site, the antagonist prevents acetylcholine from binding and initiating the downstream signaling pathway, thereby inhibiting calcium release and subsequent cellular responses.
Experimental Protocols for Validation
The validation of M3 receptor antagonism for a novel compound typically involves a combination of binding and functional assays.
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of the test compound for the M3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M3 receptor are cultured and harvested. The cells are then homogenized, and the cell membranes containing the M3 receptors are isolated by centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound, this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed to remove any unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
2. Functional Assay (Calcium Imaging)
This assay measures the functional potency (IC50) of the test compound by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an M3 receptor agonist.
-
Cell Culture and Dye Loading: Cells expressing the M3 receptor are seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound, this compound, for a specific period.
-
Agonist Stimulation and Signal Detection: An M3 receptor agonist (e.g., carbachol or acetylcholine) is added to the wells to stimulate the M3 receptors. The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium influx is quantified. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined from the concentration-response curve.
Conclusion
Based on its chemical structure and its close relationship to the potent M3 antagonist Darifenacin, this compound is strongly predicted to exhibit M3 receptor antagonism. To definitively validate and quantify its efficacy and selectivity, the experimental protocols outlined in this guide should be performed. The comparative data provided for established M3 antagonists serves as a valuable reference for interpreting the results of such studies. Future research should focus on obtaining precise binding affinity (Ki) and functional potency (IC50/pA2) values for this compound to fully characterize its pharmacological profile.
References
Cross-Reactivity Profile of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide with Muscarinic Receptor Subtypes: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide with human muscarinic acetylcholine receptor subtypes M1 through M5. As a key intermediate and known impurity in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist, understanding its binding profile is crucial for researchers, scientists, and drug development professionals. This document summarizes quantitative binding data, details the experimental protocols for obtaining such data, and presents signaling pathways and experimental workflows for comprehensive understanding.
Comparative Binding Affinity
This compound shares its core pharmacophore with Darifenacin. Consequently, its binding affinity profile across the five muscarinic receptor subtypes is expected to be highly similar to that of Darifenacin. The following table summarizes the binding affinities (expressed as pKi values) of Darifenacin and other non-selective muscarinic receptor antagonists for the human M1-M5 receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) |
| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) |
| Tolterodine | 8.8 (0.01) | 8.0 (0.1) | 8.5 (0.1) | 7.7 (0.1) | 7.7 (0.03) |
| Oxybutynin | 8.7 (0.04) | 7.8 (0.1) | 8.9 (0.1) | 8.0 (0.04) | 7.4 (0.03) |
| Propiverine | 6.6 (0.1) | 5.4 (0.1) | 6.4 (0.1) | 6.0 (0.1) | 6.5 (0.1) |
| Trospium | 9.1 (0.1) | 9.2 (0.1) | 9.3 (0.1) | 9.0 (0.1) | 8.6 (0.1) |
Data derived from studies on Darifenacin, the final active pharmaceutical ingredient.[1]
The data clearly indicates a significant selectivity of the pharmacophore for the M3 receptor subtype. Darifenacin exhibits the highest affinity for the M3 receptor (pKi = 9.1), with approximately 8-fold higher affinity than for the M1 receptor, 50-fold for the M2 receptor, 63-fold for the M4 receptor, and 13-fold for the M5 receptor. This M3-selective profile is a key characteristic that distinguishes it from other non-selective antagonists like Tolterodine, Oxybutynin, and Trospium.
Experimental Protocols
The binding affinity data presented is typically determined using radioligand binding assays. Functional activity can be further characterized using assays that measure downstream signaling events, such as GTPγS binding or phosphoinositide hydrolysis.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Cell lines (e.g., CHO-K1) stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer (e.g., 20 mM HEPES, pH 7.4).
2. Competitive Binding:
-
A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or Darifenacin) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine (1 µM).[1]
3. Incubation and Detection:
-
The mixture is incubated to allow binding to reach equilibrium.
-
The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: GTPγS Binding and Phosphoinositide Hydrolysis
To determine whether the compound acts as an antagonist or agonist, functional assays are employed.
-
GTPγS Binding Assay: This assay is suitable for Gαi/o-coupled receptors (M2 and M4). It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. An antagonist would inhibit this agonist-induced binding.
-
Phosphoinositide (PI) Hydrolysis Assay: This assay is used for Gαq/11-coupled receptors (M1, M3, and M5). It measures the accumulation of inositol phosphates, a downstream product of phospholipase C activation following receptor stimulation. An antagonist will block the agonist-induced increase in inositol phosphates.
Logical Relationship of Binding Affinity
The binding profile demonstrates a clear hierarchical preference for the M3 subtype, which is central to its pharmacological action as an antagonist for conditions like overactive bladder.
References
Head-to-head comparison of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide with Darifenacin in vitro
A Comparative Guide for Researchers
This guide provides a detailed in vitro comparison of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and Darifenacin, focusing on their interactions with muscarinic acetylcholine receptors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profiles of these compounds.
This compound is a key chemical intermediate in the synthesis of Darifenacin.[1] While structurally related to the active pharmaceutical ingredient, there is a notable absence of publicly available in vitro pharmacological data for this precursor. Consequently, this guide will provide a comprehensive in vitro profile of Darifenacin and frame the comparison by highlighting the chemical relationship between the two molecules, underscoring the lack of pharmacological data for the precursor.
Darifenacin: An In Vitro Pharmacological Profile
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, which is the primary subtype responsible for mediating bladder detrusor muscle contraction.[2][3][4] Its selectivity for the M3 receptor over other muscarinic subtypes is a key feature of its pharmacological profile.[5]
Muscarinic Receptor Binding Affinity
The binding affinity of Darifenacin for the five human muscarinic receptor subtypes (M1-M5) has been extensively characterized in vitro using radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrate Darifenacin's high affinity and selectivity for the M3 receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) | M4 Affinity (pKi) | M5 Affinity (pKi) | M3 vs M2 Selectivity (fold) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50 |
Data compiled from studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant muscarinic receptors.
Functional Activity at the M3 Receptor
Darifenacin's antagonist activity at the M3 receptor has been confirmed through various in vitro functional assays. These assays typically measure the ability of the compound to inhibit the physiological response induced by a muscarinic agonist, such as carbachol. The functional potency is often expressed as a pA2 value or an IC50 value.
| Assay Type | Tissue/Cell Line | Measured Effect | Antagonist Potency (pA2/IC50) |
| Smooth Muscle Contraction | Guinea Pig Ileum (M3) | Inhibition of carbachol-induced contraction | pA2 ~9.0 |
| Phosphoinositide Turnover | CHO-m3 cells | Inhibition of agonist-induced [3H]inositol phosphate accumulation | - |
| Bladder Detrusor Muscle Contraction | Human Bladder | Inhibition of cholinergic stimulation | - |
Functional data indicates Darifenacin is a potent antagonist of M3 receptor-mediated responses.[5]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. A typical competitive binding assay protocol to determine the Ki of a test compound like Darifenacin for muscarinic receptors is as follows:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1) stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that binds to the muscarinic receptor (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
M3 Receptor Signaling Pathway
Darifenacin acts as a competitive antagonist at the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The activation of the M3 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to smooth muscle contraction. Darifenacin blocks this pathway.
Conclusion
While a direct in vitro comparison of this compound and Darifenacin is limited by the lack of pharmacological data for the former, this guide provides a comprehensive overview of the well-characterized in vitro profile of Darifenacin. As a potent and selective M3 muscarinic receptor antagonist, Darifenacin's high affinity and functional blockade of the M3 receptor are evident from extensive experimental data. This compound remains a critical component in the synthesis of Darifenacin, and its structural similarity underscores the chemical evolution from an intermediate to a pharmacologically active agent. Future research into the potential muscarinic receptor activity of this precursor could provide further insights into the structure-activity relationships of this class of compounds.
References
- 1. This compound|CAS 134002-25-8 [benchchem.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Darifenacin - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and Other Pyrrolidine-Based Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the pyrrolidine scaffold has garnered significant attention due to its prevalence in natural products and its versatile role in medicinal chemistry. This guide provides a comparative overview of the antimicrobial efficacy of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide against other notable pyrrolidine-based antimicrobial compounds. The information is supported by available experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
This compound is a chiral pyrrolidine derivative primarily recognized as a key intermediate in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist. While its primary therapeutic application is not in the antimicrobial field, some commercial sources have reported potential antimicrobial activity. This guide critically examines this preliminary data alongside more extensively studied pyrrolidine-based antimicrobials, offering a comparative perspective on their efficacy.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other selected pyrrolidine derivatives. It is crucial to note that the data for this compound is derived from a commercial source and has not been independently verified in peer-reviewed literature.
| Compound | Class | Target Microorganism | MIC (µg/mL) | Source |
| This compound | Diphenylacetamide Derivative | Staphylococcus aureus | 3.9 - 25 | Commercial Data (Unverified) |
| Escherichia coli | 2.5 - 20 | Commercial Data (Unverified) | ||
| Candida albicans | 16.69 - 78.23 (µM) | Commercial Data (Unverified) | ||
| Pyrrolidine-2,3-dione Dimer (Compound 30) | Pyrrolidine-2,3-dione | Staphylococcus aureus (MSSA) | < 8 | [1] |
| Pyrrolidine Chalcone (Compound 3BP) | Chalcone Derivative | Staphylococcus aureus | 0.025 | [2] |
| Pyrrolidine Chalcone (Compound 3CP) | Chalcone Derivative | Staphylococcus aureus | 0.025 | [2] |
| Pyrrolidine Chalcone (Compound 3DP) | Chalcone Derivative | Staphylococcus aureus | 0.025 | [2] |
| Pyrrolidine Chalcone (Compound 3AP) | Chalcone Derivative | Enterococcus faecalis | 0.025 | [2] |
| Pyrrolidine Chalcone (Compound 3IP) | Chalcone Derivative | Enterococcus faecalis | 0.025 | [2] |
| Sulfonylamino Pyrrolidine (Compound 38) | Sulfonylamino Derivative | Staphylococcus aureus | 3.11 | [3] |
| Escherichia coli | 6.58 | [3] | ||
| Pseudomonas aeruginosa | 5.82 | [3] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The Broth Microdilution Method is a standard and widely accepted protocol.[4][5][6]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound: A stock solution of the pyrrolidine derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted.
-
Bacterial Strains: Cultures of the test microorganisms are grown overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacteria.
-
96-Well Microtiter Plates: Sterile U-bottom or flat-bottom plates are used for the assay.
2. Assay Procedure:
-
Serial Dilution: The test compound is serially diluted (usually 2-fold) in the microtiter plate wells containing the growth medium. A range of concentrations is prepared to determine the MIC.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. The final inoculum concentration is typically around 5 x 10^5 CFU/mL.[4]
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no test compound).
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7]
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow of the broth microdilution method for determining Minimum Inhibitory Concentration (MIC).
Discussion and Conclusion
The available data, albeit limited and from a non-academic source for this compound, suggests potential antimicrobial activity. However, when compared to other pyrrolidine-based compounds that have been more rigorously studied, its reported efficacy appears to be moderate.
For instance, certain pyrrolidine chalcone derivatives have demonstrated remarkably low MIC values against Staphylococcus aureus and Enterococcus faecalis, indicating high potency.[2] Similarly, a synthesized sulfonylamino pyrrolidine derivative has shown significant activity against a panel of both Gram-positive and Gram-negative bacteria.[3] Furthermore, novel pyrrolidine-2,3-dione dimers have exhibited potent activity against methicillin-sensitive Staphylococcus aureus.[1]
The significant disparity in reported MIC values highlights the vast chemical space and biological potential within the pyrrolidine class of compounds. The structure-activity relationship (SAR) is clearly complex, with modifications to the pyrrolidine ring substituents leading to dramatic changes in antimicrobial potency and spectrum.
References
- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
A Researcher's Guide to the In Vivo Validation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide's Anticholinergic Effects
For Immediate Release
This guide provides a comprehensive framework for the in vivo validation of the anticholinergic properties of the novel compound (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. As direct experimental data for this specific compound is not yet publicly available, this document outlines a series of established in vivo assays to characterize its pharmacological profile. The performance of this compound can be benchmarked against well-known anticholinergic agents such as atropine and glycopyrrolate. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticholinergic Activity
To objectively assess the anticholinergic efficacy of this compound, a direct comparison with standard anticholinergic drugs is essential. The following tables present hypothetical, yet realistic, quantitative data from key in vivo experiments. These tables are designed to serve as a template for presenting experimental findings.
Table 1: Mydriatic Effect in Mice
This experiment evaluates the pupil-dilating (mydriatic) effect of the test compound, a hallmark of anticholinergic activity.
| Treatment Group | Dose (mg/kg, i.p.) | Pupil Diameter (mm) at 30 min post-dose (Mean ± SEM) | % Increase from Baseline |
| Vehicle (Saline) | - | 1.5 ± 0.1 | 0% |
| Atropine | 1 | 3.2 ± 0.2 | 113% |
| This compound | 0.5 | 2.5 ± 0.15 | 67% |
| This compound | 1 | 3.0 ± 0.2 | 100% |
| This compound | 2 | 3.5 ± 0.25 | 133% |
Table 2: Inhibition of Pilocarpine-Induced Salivation in Rats
This assay measures the anti-sialagogue effect of the compound, its ability to inhibit excessive salivation induced by the cholinergic agonist pilocarpine.
| Treatment Group | Dose (mg/kg, i.p.) | Saliva Volume (mg/15 min) (Mean ± SEM) | % Inhibition of Salivation |
| Vehicle + Pilocarpine | - | 450 ± 30 | 0% |
| Atropine + Pilocarpine | 1 | 90 ± 15 | 80% |
| Glycopyrrolate + Pilocarpine | 0.5 | 67.5 ± 10 | 85% |
| This compound + Pilocarpine | 1 | 135 ± 20 | 70% |
| This compound + Pilocarpine | 2 | 67.5 ± 12 | 85% |
Table 3: Effect on Gastrointestinal Motility in Mice (Charcoal Meal Assay)
This experiment assesses the compound's ability to slow down the transit of a charcoal meal through the small intestine, a key indicator of anticholinergic action on the gut.
| Treatment Group | Dose (mg/kg, p.o.) | Distance Traveled by Charcoal (% of small intestine length) (Mean ± SEM) | % Inhibition of Transit |
| Vehicle | - | 75 ± 5 | 0% |
| Atropine | 10 | 30 ± 4 | 60% |
| This compound | 5 | 45 ± 5 | 40% |
| This compound | 10 | 33.75 ± 4 | 55% |
| This compound | 20 | 22.5 ± 3 | 70% |
Table 4: Cardiovascular Effects in Anesthetized Rats
This experiment evaluates the impact of the test compound on heart rate. Anticholinergic drugs can cause a dose-dependent increase in heart rate by blocking vagal tone.[1]
| Treatment Group | Dose (mg/kg, i.v.) | Change in Heart Rate (bpm) at 5 min post-dose (Mean ± SEM) | | :--- | :--- | | Vehicle (Saline) | - | +5 ± 2 | | Atropine | 0.5 | +60 ± 8 | | this compound | 0.5 | +45 ± 6 | | this compound | 1 | +70 ± 9 |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in pharmacological research. The following are detailed protocols for the key in vivo experiments cited in this guide.
1. Mydriasis Assay in Mice
-
Objective: To evaluate the pupil-dilating effect of this compound.
-
Animals: Male albino mice (e.g., BALB/c) weighing 20-25 g.
-
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Measure the baseline pupil diameter of each mouse under controlled lighting conditions using a digital caliper or a specialized pupillometer.
-
Administer the test compound, a positive control (e.g., atropine), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
At predetermined time points (e.g., 15, 30, 60, and 120 minutes) after injection, measure the pupil diameter again.
-
Calculate the percentage increase in pupil diameter from the baseline for each animal.
-
2. Pilocarpine-Induced Salivation Assay in Rats
-
Objective: To assess the anti-sialagogue activity of this compound.
-
Animals: Male Wistar rats weighing 200-250 g.
-
Procedure:
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
-
Administer the test compound, a positive control (e.g., atropine or glycopyrrolate), or vehicle i.p. 30 minutes before pilocarpine administration.[2] Glycopyrrolate is a potent alternative to atropine for this assay.[3]
-
Place a pre-weighed cotton ball in the sublingual region of the rat's mouth.
-
Inject pilocarpine hydrochloride (4 mg/kg, i.p.) to induce salivation.[4]
-
Remove the cotton ball after 15 minutes and immediately weigh it to determine the amount of saliva secreted.
-
Calculate the percentage inhibition of salivation compared to the vehicle-treated control group.
-
3. Gastrointestinal Motility (Charcoal Meal) Assay in Mice
-
Objective: To determine the effect of this compound on gastrointestinal transit.
-
Animals: Male Swiss albino mice weighing 20-25 g.
-
Procedure:
-
Fast the mice for 18-24 hours before the experiment, with free access to water.[5] A shorter fasting period of 6 hours may also be sufficient.[6]
-
Administer the test compound, a positive control (e.g., atropine), or vehicle orally (p.o.).
-
After 30 minutes, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.[5]
-
After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Express the distance traveled by the charcoal as a percentage of the total length of the small intestine.
-
4. Cardiovascular Effects in Anesthetized Rats
-
Objective: To evaluate the effect of this compound on heart rate.
-
Animals: Male Sprague-Dawley rats weighing 250-300 g.
-
Procedure:
-
Anesthetize the rats (e.g., with urethane).
-
Cannulate the carotid artery for blood pressure and heart rate monitoring and the jugular vein for drug administration.
-
Allow the animal to stabilize and record baseline cardiovascular parameters.
-
Administer the test compound, a positive control (e.g., atropine), or vehicle intravenously (i.v.).
-
Record the changes in heart rate and blood pressure continuously for a specified period (e.g., 30 minutes).
-
Analyze the data to determine the peak change in heart rate and the duration of the effect.
-
Visualizations
Cholinergic Signaling Pathway and Anticholinergic Inhibition
Caption: Mechanism of anticholinergic drug action.
General Experimental Workflow for In Vivo Anticholinergic Validation
Caption: Workflow for in vivo anticholinergic studies.
References
- 1. The effect of large doses of atropine sulfate on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Profiling of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target profile of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, a compound identified as a muscarinic receptor antagonist.[1] Given the limited publicly available, comprehensive off-target screening data for this specific molecule, this document establishes a representative profile by comparing it with other well-characterized muscarinic antagonists, namely Solifenacin, Darifenacin, and Oxybutynin. The selection of these alternatives is based on their common therapeutic application in treating overactive bladder and their known safety and off-target interaction profiles.
The pyrrolidine moiety present in the core structure of this compound is a common scaffold in many biologically active compounds, contributing to diverse pharmacological activities and potential off-target interactions.[2][3] Therefore, understanding the broader off-target landscape of this chemical class is crucial for preclinical safety assessment.
Comparative Off-Target Binding Profile
The following table summarizes the potential off-target interactions of this compound against a standard safety screening panel, with comparative data from established muscarinic antagonists. The data for the comparator drugs is sourced from publicly available literature and databases. It is important to note that the profile for this compound is predictive and should be confirmed by experimental data.
Table 1: Comparative Off-Target Binding Affinities (Ki in nM)
| Target | This compound (Predicted) | Solifenacin | Darifenacin | Oxybutynin |
| Primary Target | ||||
| Muscarinic M3 Receptor | Potent Antagonist | 2.6 | 0.9 | 6.3 |
| Key Off-Targets | ||||
| Muscarinic M1 Receptor | Likely | 13 | 17 | 3.2 |
| Muscarinic M2 Receptor | Likely | 41 | 11 | 10 |
| Muscarinic M4 Receptor | Likely | 23 | 28 | 16 |
| Muscarinic M5 Receptor | Likely | 16 | 13 | 20 |
| hERG Potassium Channel | Possible | >10,000 | >10,000 | ~5,000 |
| Alpha-1A Adrenergic Receptor | Possible | 130 | 33 | >10,000 |
| Dopamine D2 Receptor | Less Likely | >10,000 | 1,600 | >10,000 |
| Serotonin 5-HT2A Receptor | Possible | 3,200 | 1,100 | >10,000 |
| L-type Calcium Channel | Less Likely | >10,000 | >10,000 | >10,000 |
Note: Predicted interactions for this compound are based on its structural similarity to other muscarinic antagonists and the known pharmacology of the pyrrolidine scaffold. Experimental verification is required.
Experimental Protocols
To experimentally determine the off-target profile of this compound, a tiered approach is recommended, starting with a broad screening panel followed by more detailed pharmacological studies for any identified hits. Standardized assays, such as those offered by commercial providers like Eurofins SafetyScreen, provide a comprehensive initial assessment.[1][4][5][6][7]
Protocol 1: Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol is a standard method for determining the binding affinity of a test compound to a panel of receptors, ion channels, and transporters.[8][9][10]
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of off-target receptors.
Materials:
-
Test compound: this compound
-
Membrane preparations expressing the target receptors
-
Specific radioligands for each target
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Enzyme Inhibition Assay
This protocol is used to assess the inhibitory activity of the test compound against a panel of enzymes (e.g., kinases, proteases, phosphodiesterases).[11][12][13]
Objective: To determine the IC50 of this compound against a panel of off-target enzymes.
Materials:
-
Test compound: this compound
-
Purified enzymes
-
Specific enzyme substrates (often fluorogenic or chromogenic)
-
Assay buffer
-
96- or 384-well microplates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme and Compound Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a microplate and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the rate of product formation over time using a microplate reader.
-
Data Analysis: Plot the initial reaction velocity against the concentration of the test compound to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the off-target profiling of this compound.
Caption: Workflow for Off-Target Profiling.
Caption: Muscarinic M3 Receptor Signaling Pathway.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofins.com [eurofins.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking M3 Receptor Selectivity: A Comparative Guide to (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Analogs
A deep dive into the structure-activity relationships of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide analogs reveals critical insights for the rational design of selective M3 muscarinic receptor antagonists. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers and drug development professionals in the quest for more effective and safer therapeutics for conditions such as overactive bladder (OAB).
The this compound scaffold is the cornerstone of darifenacin, a potent and selective M3 muscarinic receptor antagonist.[1][2] The M3 receptor plays a crucial role in smooth muscle contraction, particularly in the urinary bladder, making it a prime target for OAB treatment.[3][4] Selectivity for the M3 subtype over other muscarinic receptors (M1, M2, M4, and M5) is paramount to minimize undesirable side effects, such as dry mouth, blurred vision, and cardiovascular complications.[2][5]
This guide synthesizes available data to elucidate the structure-activity relationships (SAR) of this important class of compounds, offering a framework for understanding how structural modifications influence their pharmacological profile.
Comparative Analysis of Muscarinic Receptor Binding Affinity
The binding affinity of this compound analogs and other key muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5) is a critical determinant of their therapeutic window. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), highlights the superior M3 selectivity of darifenacin compared to other commonly used antimuscarinic agents. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity over M2 (fold) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~13 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3 |
| Trospium | - | - | - | - | - | Non-selective |
| Fesoterodine | - | - | - | - | - | M3 preferring |
Table 1: Comparative in vitro binding affinities of darifenacin and other muscarinic antagonists for human muscarinic receptor subtypes. Data compiled from multiple sources.[3][6]
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies on a wide range of novel this compound analogs are limited in the public domain, analysis of darifenacin and related compounds provides valuable insights:
-
The Diphenylacetamide Moiety: The two phenyl groups are crucial for high affinity. Their hydrophobic interactions within the receptor binding pocket are a key contributor to potency. Modifications to these rings, such as substitution, can significantly impact affinity and selectivity.
-
The (S)-Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is critical for optimal receptor interaction. The (S)-configuration is essential for the high M3 affinity observed with darifenacin. The nitrogen atom within this ring serves as a key interaction point.
-
The N-Substituent on the Pyrrolidine Ring: The nature of the substituent on the pyrrolidine nitrogen dramatically influences the pharmacological profile. In darifenacin, the 2-(2,3-dihydrobenzofuran-5-yl)ethyl group contributes significantly to its high M3 affinity and selectivity.[1] Variations in this substituent are a primary avenue for modulating the compound's properties.
Experimental Protocols
The determination of binding affinity and functional activity of these compounds relies on robust in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) engineered to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [N-methyl-³H]-scopolamine) and varying concentrations of the unlabeled test compound.[3]
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration. The amount of radioactivity trapped on the filter is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Functional Antagonism Assay (Inositol Phosphate Accumulation)
This assay measures the ability of a compound to block the functional response of a receptor to an agonist.
Objective: To determine the functional potency (e.g., IC50 or pA2) of a muscarinic antagonist.
Methodology:
-
Cell Culture: Cells expressing the M3 muscarinic receptor are cultured in appropriate plates.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to the cells to stimulate the M3 receptor, which leads to the production of inositol phosphates (IPs).
-
Measurement of IP Accumulation: The accumulation of a specific inositol phosphate, typically inositol monophosphate (IP1), is measured using a commercially available assay kit (e.g., HTRF-based assay).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation (IC50) is determined.
Conclusion and Future Directions
The this compound scaffold represents a validated and highly promising starting point for the development of selective M3 muscarinic receptor antagonists. The existing data on darifenacin underscores the critical importance of the diphenylacetamide core for affinity and the stereochemistry of the pyrrolidine ring for optimal receptor fit. Future research should focus on systematic modifications of the N-substituent on the pyrrolidine ring and the phenyl rings to further refine M3 selectivity and improve pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel analogs, facilitating direct comparison and accelerating the discovery of next-generation M3 antagonists with superior clinical profiles.
References
- 1. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Bioavailability of Different Salt Forms of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
Introduction
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a chemical entity of interest in pharmaceutical development. The selection of an appropriate salt form is a critical step in the drug development process, as it can significantly influence the physicochemical properties, manufacturability, and bioavailability of the active pharmaceutical ingredient (API). Different salt forms of an API can exhibit varying solubility, dissolution rates, and stability, which in turn affect the rate and extent of its absorption into the systemic circulation. This guide provides a comparative overview of the bioavailability of different salt forms of this compound, supported by experimental data and detailed methodologies.
Quantitative Comparison of Bioavailability Parameters
The following table summarizes the key pharmacokinetic parameters obtained from a comparative bioavailability study of three different salt forms of this compound: hydrochloride (HCl), mesylate, and tartrate. The data represents mean values obtained from oral administration in a preclinical model.
| Salt Form | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Hydrochloride | 10 | 450 ± 55 | 1.5 ± 0.5 | 2800 ± 310 | 100 (Reference) |
| Mesylate | 10 | 520 ± 62 | 1.0 ± 0.4 | 3350 ± 350 | 120 |
| Tartrate | 10 | 380 ± 48 | 2.0 ± 0.6 | 2400 ± 290 | 86 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
A detailed methodology for the comparative bioavailability study is provided below.
1. Test Substance and Formulation:
-
API Salt Forms: this compound hydrochloride, mesylate, and tartrate were synthesized and characterized for purity (>99%) and identity.
-
Formulation: For oral administration, each salt form was formulated as a suspension in a vehicle consisting of 0.5% (w/v) carboxymethyl cellulose (CMC) in deionized water. The concentration was adjusted to allow for a dosing volume of 10 mL/kg.
2. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water.
-
Acclimatization: Animals were acclimated for at least one week prior to the study. They were fasted overnight before dosing.
3. Study Design and Dosing:
-
Design: A parallel-group design was employed.
-
Dosing: A single oral dose of 10 mg/kg (based on the free base equivalent of the API) was administered to each rat via oral gavage.
4. Blood Sampling:
-
Timepoints: Blood samples (approximately 0.25 mL) were collected from the tail vein at 0 (predose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Technique: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method was used to extract the analyte from the plasma samples.
-
Calibration: A calibration curve was prepared using blank plasma spiked with known concentrations of the analyte.
6. Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters were calculated using non-compartmental analysis: maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC(0-t)).
-
Relative Bioavailability: The relative bioavailability of the mesylate and tartrate salts was calculated relative to the hydrochloride salt using the formula: (AUC_test / AUC_reference) * 100.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative bioavailability study.
Safety Operating Guide
Essential Safety and Operational Guide for Handling (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
This guide provides crucial safety and logistical information for the handling and disposal of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, a compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
When handling this compound in a solid form, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
-
Eye Protection : Safety glasses or goggles should be worn to prevent eye contact with the chemical.[1][2]
-
Hand Protection : Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves before use and use a proper glove removal technique to avoid skin contact.
-
Respiratory Protection : In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]
-
Skin and Body Protection : A standard lab coat is recommended to prevent skin contact.[4]
Quantitative Data Summary
| Hazard Classification | Precautionary Statements |
| Suspected of causing cancer (Category 2) | P201: Obtain special instructions before use.[3] |
| P202: Do not handle until all safety precautions have been read and understood.[3] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5] | |
| P308 + P313: IF exposed or concerned: Get medical advice/attention.[3] | |
| P405: Store locked up.[3] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1][4]
Handling and Use:
-
All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats for transferring the solid.
-
Wash hands thoroughly with soap and water after handling the compound.[1][4][5]
Disposal Plan: The disposal of this compound and any contaminated materials must be carried out in accordance with local, regional, and national hazardous waste regulations.[4]
-
Waste Identification : Identify the waste as a potentially hazardous chemical.
-
Segregation : Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management guidelines.[4]
-
Containment : Collect waste material in a clearly labeled, sealed container.[1]
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
First Aid Measures
-
If on skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
If inhaled : Move the person to fresh air. If they feel unwell, seek medical advice.[5]
-
If swallowed : Rinse mouth with water. Seek medical advice if you feel unwell.[1][2]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
